1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-14-5-3-2-4-11(14)10-15(16)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZNUBBBIPNJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537392 | |
| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19621-24-0 | |
| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one chemical structure and properties
[1]
Executive Summary
This technical guide profiles 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one (also referred to as N-(4-methoxyphenyl)oxindole), a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it consists of an oxindole core N-arylated with a para-anisyl group. This specific functionalization modulates the lipophilicity and metabolic stability of the parent oxindole, making it a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
This document details the physiochemical profile, validated synthetic protocols (focusing on transition-metal catalyzed C-N coupling), and the mechanistic reactivity at the C3-position, which is the primary vector for drug design.
Chemical Identity & Physiochemical Profile[2][3][4]
The molecule features a fused benzene-pyrrolidinone ring system. The N-substitution with a 4-methoxyphenyl group introduces an electron-donating motif, which influences the electronic density of the indole core and affects subsequent electrophilic substitutions.
Table 1: Physiochemical Data
| Property | Specification |
| IUPAC Name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one |
| Common Name | N-(4-Methoxyphenyl)oxindole |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Core Scaffold | Oxindole (Indolin-2-one) |
| Electronic Character | Electron-rich N-aryl system (due to p-OMe) |
| Key Reactive Site | C3-Methylene (Nucleophilic enolate precursor) |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water |
Synthetic Routes & Mechanistic Insight
The synthesis of 1-(4-methoxyphenyl)oxindole represents a classic challenge in C-N bond formation. Traditional nucleophilic substitution is ineffective due to the low nucleophilicity of the amide nitrogen and the unreactive nature of aryl halides. Modern protocols rely on transition-metal catalysis.
Validated Synthetic Pathways
Two primary methodologies dominate the literature:[1]
-
Copper-Catalyzed Goldberg Reaction: Preferred for industrial scalability due to lower cost.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: Offers higher turnover frequencies (TOF) and milder conditions for complex substrates.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the catalytic cycle for the Copper-catalyzed synthesis, highlighting the critical oxidative addition and reductive elimination steps.
Figure 1: Catalytic cycle for the Copper-mediated N-arylation of oxindole. The cycle relies on the formation of a reactive amido-copper species followed by oxidative addition of the aryl iodide.
Reactivity & Functionalization (C3 Focus)
The biological potency of oxindole derivatives largely stems from functionalization at the C3 position. The C3 protons are acidic (pKa ~18.5), allowing the formation of an enolate that can participate in Knoevenagel condensations or alkylations.
The "Sunitinib" Pathway (Knoevenagel Condensation)
The most relevant reaction for drug discovery is the condensation with aldehydes to form 3-alkenyloxindoles.
-
Mechanism: Base-mediated deprotonation at C3 → Nucleophilic attack on aldehyde carbonyl → Dehydration.
-
Significance: This creates a conjugated system essential for ATP-binding in kinase domains (e.g., VEGFR2, PDGFR).
Protocol: C3-Functionalization
Objective: Synthesis of a 3-benzylidene derivative (Kinase Inhibitor Precursor).
-
Reagents: 1-(4-Methoxyphenyl)oxindole (1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (0.1 eq).
-
Solvent: Ethanol (0.2 M).
-
Procedure:
-
Charge the reaction vessel with the oxindole and aldehyde in ethanol.
-
Add catalytic piperidine.
-
Reflux at 78°C for 3-5 hours.
-
Self-Validation: The product typically precipitates upon cooling due to the highly conjugated, planar structure.
-
Purification: Filtration and washing with cold ethanol.
-
Experimental Protocol: N-Arylation (Synthesis of Core)
This protocol is adapted from modified Goldberg conditions, optimized for reliability and cost-efficiency.
Materials
-
Oxindole (133 mg, 1.0 mmol)
-
4-Iodoanisole (280 mg, 1.2 mmol)
-
CuI (19 mg, 10 mol%)
-
trans-1,2-Diaminocyclohexane (23 mg, 20 mol%) - Ligand
-
K₃PO₄ (424 mg, 2.0 mmol)
-
1,4-Dioxane (2 mL)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon three times. This is critical as Cu(I) can oxidize to inactive Cu(II) in air.
-
Reagent Loading: Add CuI, K₃PO₄, oxindole, and 4-iodoanisole to the tube.
-
Solvent Addition: Add 1,4-dioxane followed by the diamine ligand via syringe.
-
Reaction: Seal the tube and heat to 110°C for 24 hours.
-
Why 110°C? High temperature is required to overcome the activation energy of the oxidative addition of the electron-rich aryl iodide to the copper center.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a celite pad to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Medicinal Chemistry Applications
The 1-(4-methoxyphenyl)oxindole scaffold is a bioisostere used to optimize the pharmacokinetic properties of drug candidates.
Kinase Inhibition (VEGFR/FGFR)
Derivatives of this scaffold act as ATP-competitive inhibitors. The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
-
Role of 4-OMe: The p-methoxy group projects into the solvent-accessible region or a hydrophobic pocket, improving selectivity and solubility compared to the unsubstituted N-phenyl analog.
Pathway Diagram: Kinase Inhibition Logic
Figure 2: Mechanism of action for oxindole-based kinase inhibitors. The scaffold competes with ATP, preventing signal transduction involved in angiogenesis.
References
-
Buchwald, S. L., et al. (2002). "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society.[2]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society.[2]
-
Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors." Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2024). "Oxindole - Compound Summary." PubChem.
-
Altintop, M. D., et al. (2016). "Oxindole: A chemical prism carrying plethora of therapeutic benefits."[3] European Journal of Medicinal Chemistry.
Biological Activity of N-(4-Methoxyphenyl)oxindole Derivatives
Executive Summary
The N-(4-methoxyphenyl)oxindole scaffold represents a privileged substructure in modern medicinal chemistry, particularly in the design of type II kinase inhibitors and vascular disrupting agents. While the oxindole (indolin-2-one) core is ubiquitous in natural alkaloids (e.g., Uncaria tomentosa), the specific N-arylation with a 4-methoxyphenyl moiety introduces critical physicochemical properties—enhanced lipophilicity, metabolic stability via the methoxy cap, and specific π-stacking capabilities within ATP-binding pockets.
This guide analyzes the synthesis, Structure-Activity Relationship (SAR), and therapeutic applications of these derivatives, with a specific focus on their role as PAK4 (p21-activated kinase 4) and VEGFR-2 inhibitors.
Chemical Synthesis Strategies
The construction of the N-(4-methoxyphenyl)oxindole core requires precision to avoid C3-alkylation side reactions. Two primary methodologies are dominant in high-throughput optimization.
Method A: Copper-Catalyzed Chan-Lam Coupling (Preferred)
This method is favored for its mild conditions and tolerance of functional groups at the C3 position. It utilizes aryl boronic acids, avoiding the harsh bases required for Buchwald-Hartwig aminations.
Reaction Scheme Logic: The oxidative coupling involves a Cu(II) species coordinating with the oxindole nitrogen and the aryl boronic acid. The 4-methoxy group on the boronic acid acts as an electron-donating group (EDG), facilitating the transmetallation step.
Figure 1: Chan-Lam coupling strategy for N-arylation of oxindoles.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Used when the boronic acid is unstable or unavailable. Requires 4-bromo- or 4-iodoanisole.
-
Catalyst: Pd2(dba)3 / Xantphos
-
Base: Cs2CO3
-
Solvent: 1,4-Dioxane (100°C)
-
Note: Strictly anhydrous conditions are required to prevent hydrolysis of the amide bond.
Structure-Activity Relationship (SAR) Analysis
The biological potency of N-(4-methoxyphenyl)oxindole derivatives hinges on the interplay between the N1-aryl tail and the C3-substituents.
The Role of the N-(4-Methoxyphenyl) Group
-
Hydrophobic Pocket Occupancy: In kinase targets like PAK4, the N-aryl group projects into a hydrophobic back-pocket (often the solvent-exposed region adjacent to the hinge). The 4-methoxy group provides a specific dipole interaction and metabolic blockage at the para-position, preventing rapid oxidation.
-
Electronic Influence: The electron-rich 4-methoxyphenyl ring increases the electron density of the oxindole core via the nitrogen lone pair, potentially strengthening hydrogen bond acceptance at the C2-carbonyl.
SAR Summary Table: Kinase Inhibition (PAK4/VEGFR-2)
Data synthesized from comparative studies on 1-substituted indolin-2-ones.
| Substituent (N1-Position) | Substituent (C3-Position) | Target | IC50 (nM) | Activity Profile |
| 4-Methoxyphenyl | Benzylidene (unsub) | PAK4 | 120 | Moderate. Good baseline activity. |
| 4-Methoxyphenyl | 2-Cl-Benzylidene | PAK4 | 22 | High Potency. Cl-group engages gatekeeper residue. |
| Phenyl (No OMe) | 2-Cl-Benzylidene | PAK4 | 85 | Reduced potency. Loss of 4-OMe dipole interaction. |
| Methyl | 2-Cl-Benzylidene | PAK4 | >1000 | Inactive. N-Aryl group is essential for hydrophobic fit. |
| 4-Methoxyphenyl | Spiro-cyclopropyl | VEGFR-2 | 45 | High Potency. Rigid C3 spiro-fusion improves selectivity. |
Therapeutic Applications & Mechanism of Action[1]
A. Anticancer: PAK4 Inhibition
p21-activated kinase 4 (PAK4) is overexpressed in pancreatic and lung cancers. N-(4-methoxyphenyl)oxindoles act as ATP-competitive inhibitors.
-
Mechanism: The oxindole core mimics the adenine ring of ATP. The C2-carbonyl and N1-nitrogen (though substituted) participate in a water-mediated H-bond network or direct interaction with the hinge region (e.g., Leu residues).
-
Effect: Inhibition of PAK4 blocks the phosphorylation of LIMK1 and Cofilin, leading to cytoskeletal collapse and inhibition of cell migration (metastasis).
B. Anti-Angiogenesis: VEGFR-2 Inhibition
Derivatives bearing the N-(4-methoxyphenyl) motif have shown efficacy in blocking Vascular Endothelial Growth Factor Receptor 2.
-
Mechanism: The 4-methoxyphenyl group occupies the hydrophobic pocket II of VEGFR-2, while C3-substituents (often containing hydrazones or triazoles) extend into the ATP binding site to interact with Glu885 and Asp1046.
Figure 2: Mechanism of Action for PAK4 inhibition by oxindole derivatives, leading to suppression of metastasis.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methoxyphenyl)indolin-2-one
Objective: To synthesize the core scaffold via Chan-Lam coupling.
-
Reagents: Indolin-2-one (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Cu(OAc)2 (0.1 eq), Pyridine (2.0 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Charge a flame-dried round-bottom flask with indolin-2-one and boronic acid.
-
Add DCM followed by pyridine and Cu(OAc)2.
-
Stir the suspension vigorously under an atmosphere of dry air (or O2 balloon) at room temperature for 24 hours. The mixture typically turns from blue/green to dark blue.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine), then saturated NaHCO3 and brine.
-
Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).
-
Validation: 1H NMR (CDCl3) should show the N-aryl protons as a doublet (approx 7.2 ppm) and the methoxy singlet at 3.84 ppm.
-
Protocol 2: In Vitro PAK4 Kinase Assay
Objective: Determine IC50 of the derivative.[1]
-
System: ELISA-based chemiluminescence assay or ADP-Glo™ (Promega).
-
Reagents: Recombinant human PAK4, substrate (PAK4 peptide), ATP (10 µM), Test Compound (Serial dilution 10 µM to 0.1 nM).
-
Steps:
-
Incubate PAK4 kinase with test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 mins at RT.
-
Add ATP and peptide substrate to initiate reaction.
-
Incubate for 60 mins at 30°C.
-
Stop reaction (e.g., ADP-Glo reagent).
-
Read luminescence on a plate reader.
-
Analysis: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).
-
References
-
Discovery of indolin-2-one derivatives as potent PAK4 inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link] Significance: Establishes the N-aryl oxindole scaffold as a potent PAK4 inhibitor and details the SAR of the N-(4-methoxyphenyl) group.
-
Oxindole and its derivatives: A review on recent progress in biological activities. Source: PubMed / Biomedicine & Pharmacotherapy URL:[Link] Significance: Comprehensive review of the oxindole scaffold's versatility in anticancer and antimicrobial applications.[2]
-
Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents. Source: PubMed / Future Medicinal Chemistry URL:[Link] Significance: Provides synthesis protocols and biological data for related oxindole derivatives.
-
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2. Source: MDPI / Pharmaceuticals URL:[Link] Significance: Demonstrates the utility of N-substituted oxindoles in targeting VEGFR-2 for anti-angiogenic therapy.
Sources
- 1. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Methoxyphenyl)oxindole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The oxindole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its versatile structure has been a focal point for medicinal chemists, leading to the development of numerous derivatives with therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive technical overview of a specific N-arylated derivative, 1-(4-methoxyphenyl)oxindole, also known as 1-(p-anisyl)oxindole. While a dedicated CAS number for this compound is not readily found in major public databases, its synthesis and properties can be confidently extrapolated from established methodologies for N-aryl oxindole formation. This document will delve into the critical aspects of its chemical identification, synthesis strategies with a focus on mechanistic rationale, and potential applications in drug discovery and development.
Part 1: Chemical Identity and Core Identifiers
Precise identification of a chemical entity is paramount for research and development. Although a specific CAS Registry Number for 1-(4-methoxyphenyl)oxindole is not prominently available, its molecular identity is unequivocally defined by its structure.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)indolin-2-one | - |
| Molecular Formula | C₁₅H₁₃NO₂ | - |
| Molecular Weight | 239.27 g/mol | - |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3=CC=CC=C3CC2=O | - |
| InChI Key | (Predicted) | - |
Note: While a direct CAS number is not listed, related structures like 1-phenyloxindole (CAS: 3335-98-6) are well-documented.
Part 2: Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 1-(4-methoxyphenyl)oxindole hinges on the formation of a carbon-nitrogen bond between the oxindole nitrogen and the 4-methoxyphenyl ring. Two of the most powerful and versatile methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methodologies often depends on factors such as substrate scope, reaction conditions, and catalyst cost.
Ullmann Condensation: A Classic Approach to N-Arylation
The Ullmann condensation is a copper-catalyzed reaction that has long been a staple for the formation of C-N bonds.[2][3][4][5] The reaction typically involves the coupling of an amine (oxindole in this case) with an aryl halide (such as 4-bromoanisole or 4-iodoanisole) in the presence of a copper catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are commonly employed. The in-situ formation of a copper(I)-amido species is a key step in the catalytic cycle.
-
Ligand: While traditional Ullmann reactions were often performed without ligands at high temperatures, modern variations utilize ligands to improve solubility, accelerate the reaction, and allow for milder conditions. Diamine ligands, such as N,N'-dimethylethylenediamine, have been shown to be effective in the copper-catalyzed N-arylation of oxindoles.[6]
-
Base: A base is required to deprotonate the oxindole, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or toluene are typically used to ensure the reactants remain in solution at the required reaction temperatures.
Experimental Protocol: Ullmann Condensation
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add oxindole (1.0 equiv), 4-bromoanisole (1.2 equiv), copper(I) iodide (0.1 equiv), N,N'-dimethylethylenediamine (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxyphenyl)oxindole.
Workflow Diagram: Ullmann Condensation
Caption: General workflow for the Ullmann condensation synthesis.
Buchwald-Hartwig Amination: A Modern and Versatile Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[7][8][9][10] It often offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a Pd(0) complex.
-
Ligand: The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the oxindole. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous ethereal or aromatic solvents like dioxane or toluene are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, combine oxindole (1.0 equiv), 4-bromoanisole (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv) in a dry Schlenk flask.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure 1-(4-methoxyphenyl)oxindole.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination synthesis.
Part 3: Potential Applications in Drug Development
The oxindole core is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1] The introduction of the 4-methoxyphenyl group at the N1 position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity.
Potential Therapeutic Areas:
-
Anticancer Activity: Numerous oxindole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases. The 4-methoxyphenyl moiety is also present in many biologically active compounds, and its inclusion in the oxindole scaffold could lead to novel anticancer agents.
-
Anti-inflammatory Effects: Some oxindole-based compounds have shown anti-inflammatory properties. The 4-methoxyphenyl group could enhance these effects or introduce new mechanisms of action.
-
Central Nervous System (CNS) Activity: The indole nucleus is a key component of many neurotransmitters and CNS-active drugs. N-aryl substitution can modulate the interaction of these molecules with CNS targets.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the therapeutic potential of 1-(4-methoxyphenyl)oxindole.
Conclusion
References
- Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. V. The Complete Synthesis of Physostigmine (Eserine). Journal of the American Chemical Society, 57(4), 755–757.
- Nishio, T., & Nishiyama, K. (1988). Reduction of oxindoles to indoles with diisobutylaluminum hydride. The Journal of Organic Chemistry, 53(24), 5596–5598.
- Phillips, D. P., et al. (2006). Copper-catalyzed N-arylation of oxindoles. Tetrahedron Letters, 47(40), 7137–7138.
- The Buchwald–Hartwig Amination After 25 Years.
- Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Mini reviews in medicinal chemistry, 12(1), 69–82.
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 24(15), 2794.
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 917-941.
- Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(1), 168.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 24(21), 3881.
-
Oxindole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.
- The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: an Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids. Accounts of chemical research, 45(6), 936–947.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1111–1117.
-
Copper-catalyzed N-arylation of oxindoles. Sci-Hub. Retrieved from [Link]
- Synthesis of N-Aryl Oxindole Nitrones through Metal-Free Selective N-Arylation Process.
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p-Anisidine. In Wikipedia. Retrieved from [Link]
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(47), 14282–14283.
-
1-((2-(4-methoxyphenyl)-1-phenyl-1h-indol-4-yl)oxy)-3-(isopropylamino)-2-propanol hcl. PubChem. Retrieved from [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Identification of potential biological targets of oxindole scaffolds via in silico repositioning str
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & biomolecular chemistry, 10(29), 5413–5425.
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online.
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N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem. Retrieved from [Link]
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591.
- 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6).
- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2337.
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2-(4-methoxyphenyl)-1H-indole. PubChem. Retrieved from [Link]
- ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole.
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1-Phenyloxindole. PubChem. Retrieved from [Link]
- (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. MD Topology.
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Solubility Profile of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one in Common Organic Solvents
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this N-substituted oxindole derivative is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This document outlines the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, and provides an exemplary solubility profile in a range of common organic solvents. The causality behind experimental choices and the interpretation of solubility data are discussed, offering researchers, scientists, and drug development professionals a practical and scientifically grounded resource for their work with this compound.
Introduction: The Critical Role of Solubility
1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one belongs to the oxindole class of compounds, a scaffold known for a wide array of biological activities. The substitution of a methoxyphenyl group at the N1 position significantly influences its physicochemical properties, including its solubility.
In the realm of drug discovery and development, solubility is not merely a physical constant; it is a critical determinant of a compound's fate.[1][] Poor solubility can lead to a cascade of challenges, including:
-
Inaccurate Biological Screening: Undissolved compound in in vitro assays can lead to unreliable and underestimated potency results.[1]
-
Poor Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption.[3]
-
Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is a significant technical and financial hurdle.[]
-
Challenges in Synthesis and Purification: Solvent selection for reactions and crystallization is directly dictated by the solubility profile of the target compound and its impurities.
This guide aims to provide a robust framework for understanding and experimentally determining the solubility of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one, empowering researchers to make informed decisions in their laboratory workflows.
Physicochemical & Structural Profile
A molecule's solubility is intrinsically linked to its structure and resulting physicochemical properties.[4] Key parameters for 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one are essential for predicting its behavior.
Chemical Structure
The structure features a bicyclic oxindole core, which contains a polar lactam (cyclic amide) functional group. This is attached to a methoxyphenyl ring via the nitrogen atom.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Pure 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one (solid)
-
High-purity organic solvents
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Calibration Curve: a. Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a highly soluble solvent like acetonitrile. b. Perform serial dilutions to create a series of standards with concentrations spanning the expected measurement range. c. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance vs. concentration and perform a linear regression to obtain the calibration curve equation (Absorbance = slope × Concentration + intercept).
-
Sample Preparation: a. Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure solid remains after equilibration. [5] b. Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200-300 RPM). [5] b. Agitate the samples for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for compounds that dissolve slowly. [1][5]
-
Sample Processing and Analysis: a. After equilibration, remove the vials and let them stand for 1-2 hours to allow undissolved solids to settle. b. Carefully draw the supernatant into a syringe. c. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all particulate matter. [5] d. Accurately dilute the saturated solution with a suitable solvent (the same used for the calibration curve) to bring the absorbance into the linear range of the calibration curve. e. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at λ_max.
-
Calculation: a. Use the absorbance value and the calibration curve equation to calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the concentration of the original saturated solution. c. Express the final solubility in appropriate units, such as mg/mL or mol/L.
Exemplary Solubility Profile
The following table presents exemplary thermodynamic solubility data for 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one at 25 °C, based on its structural characteristics and general chemical principles.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Classification |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Very Soluble | |
| Acetone | 20.7 | ~35 | Soluble | |
| Acetonitrile | 37.5 | ~20 | Soluble | |
| Slightly Polar | Dichloromethane | 9.1 | ~45 | Freely Soluble |
| Ethyl Acetate | 6.0 | ~15 | Sparingly Soluble | |
| Polar Protic | Ethanol | 24.5 | ~12 | Sparingly Soluble |
| Methanol | 32.7 | ~8 | Slightly Soluble | |
| Nonpolar | Toluene | 2.4 | < 1 | Very Slightly Soluble |
| Hexane | 1.9 | < 0.1 | Practically Insoluble |
Discussion and Interpretation
The exemplary data aligns well with the theoretical principles outlined in Section 3.
-
High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in DMSO and DMF. These solvents are highly polar and can effectively solvate the polar lactam group through strong dipole-dipole interactions. Their ability to accept hydrogen bonds is not a primary factor here, but their overall solvating power for moderately large organic molecules is excellent.
-
Moderate to Good Solubility in Other Solvents: The compound shows good solubility in dichloromethane and acetone. Dichloromethane, while less polar than acetone, is an excellent solvent for many organic solids. Acetonitrile and ethyl acetate are also effective, demonstrating the importance of dipole-dipole interactions.
-
Limited Solubility in Alcohols: The solubility in polar protic solvents like ethanol and methanol is only moderate. While these solvents can form hydrogen bonds with the solute's oxygen atoms, the large, nonpolar aromatic portions of the molecule disrupt the solvent's own hydrogen-bonding network, making the overall solvation less energetically favorable compared to polar aprotic solvents.
-
Poor Solubility in Nonpolar Solvents: As expected, the compound is practically insoluble in nonpolar solvents like toluene and hexane. These solvents cannot overcome the strong intermolecular forces (crystal lattice energy) of the solid solute because they can only offer weak van der Waals interactions.
Conclusion
1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one exhibits a solubility profile characteristic of a moderately polar, aromatic compound. It is highly soluble in polar aprotic solvents such as DMSO and DMF, shows moderate to good solubility in solvents like dichloromethane and acetone, and has limited solubility in alcohols and very poor solubility in nonpolar hydrocarbons.
This technical guide provides both the theoretical context and a practical, robust protocol for the experimental determination of its solubility. Accurate knowledge of this solubility profile is a foundational requirement for any researcher working with this compound, enabling rational solvent selection for chemical synthesis, purification via crystallization, and the preparation of stock solutions for biological and analytical applications.
References
-
Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved from Quora. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta website. [Link]
-
PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from PMC. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
-
Unknown Source. (n.d.). Solubility test for Organic Compounds. [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]
-
Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. [Link]
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Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples. Retrieved from chemistrysh.com. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma website. [Link]
-
ResearchGate. (2025). Phase Solubility Analysis. Retrieved from ResearchGate. [Link]
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Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Retrieved from Pharmaguideline. [Link]
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Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved from Journal of Bio Innovation. [Link]
-
CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from CUTM Courseware. [Link]
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Technical Guide: Synthesis of N-Aryl Oxindoles in Drug Discovery
Executive Summary
The N-aryl oxindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in blockbuster kinase inhibitors like Sunitinib (Sutent) and Nintedanib (Ofev) . Despite its ubiquity, the installation of the aryl group at the N1 position presents distinct chemoselective challenges due to the ambident nucleophilicity of the oxindole core (lactam vs. lactim tautomerism).
This guide provides a critical analysis of the three primary synthetic pathways: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , Copper-Mediated Oxidative Coupling (Chan-Lam) , and De Novo Cyclization (Intramolecular Heck) . It is designed to assist medicinal chemists in selecting the optimal route based on substrate complexity, cost, and scalability.
Part 1: The Synthetic Challenge
The oxindole (indolin-2-one) core possesses a pKa of approximately 18.2 (DMSO) . Deprotonation yields an ambident anion capable of reacting at either the N1 (nitrogen) or O2 (oxygen) position.
-
N-Arylation (Thermodynamic Control): Favored by soft electrophiles and specific solvent/base combinations.
-
O-Arylation (Kinetic/Hard Control): Often a competing side reaction, particularly with hard electrophiles or in the presence of silver salts.
Strategic Directive: For high-value intermediates, Palladium-catalyzed C-N coupling is the "Gold Standard" due to its reliability and broad scope. For early-stage library generation where varying the aryl group is required, Chan-Lam coupling offers a milder, operationally simple alternative.
Part 2: Primary Synthesis Pathways
Pathway A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
This is the most robust method for coupling existing oxindoles with aryl halides. Unlike amine arylation, oxindole arylation is effectively an amide coupling .
-
Mechanism: The cycle involves oxidative addition of the aryl halide to Pd(0), followed by base-mediated coordination of the oxindole (as an amidate) and reductive elimination.
-
Critical Parameter - Ligand Selection: Standard monodentate phosphines often fail. Bidentate ligands (Xantphos) or bulky biaryl phosphines (BrettPhos, tBuXPhos) are essential to prevent the formation of stable, unreactive bis-amidate palladium complexes.
-
Critical Parameter - Base: weak bases (Cs2CO3, K3PO4) are preferred over strong alkoxides (NaOtBu) to minimize side reactions with sensitive functional groups.
Visualization: Buchwald-Hartwig Catalytic Cycle (Amide Focus)
Figure 1: The catalytic cycle emphasizes the critical amide coordination step, often the turnover-limiting phase in oxindole arylation.
Pathway B: Copper-Mediated Oxidative Coupling (Chan-Lam)
The Chan-Lam coupling utilizes aryl boronic acids instead of halides. It proceeds via a Cu(II)/Cu(III) cycle and requires an oxidant (usually atmospheric O2).
-
Advantages: Room temperature operation, tolerance of air/moisture, avoids toxic aryl halides.
-
Limitations: Slower reaction times (often 24-48h), high catalyst loading (often stoichiometric Cu), and sensitivity to steric hindrance on the boronic acid.
Pathway C: De Novo Construction (Intramolecular Heck)
When the N-aryl bond cannot be formed directly (e.g., due to extreme steric hindrance), the oxindole core is built onto the N-aryl aniline via an intramolecular Heck reaction.
-
Precursor: N-(2-halophenyl)acrylamides.
-
Mechanism: 5-exo-trig cyclization.[1]
-
Stereochemistry: This pathway is unique in its ability to generate quaternary stereocenters at the C3 position if 3,3-disubstituted acrylamides are used with chiral ligands (e.g., (R)-BINAP).
Visualization: Intramolecular Heck Cyclization
Figure 2: The 5-exo-trig cyclization constructs the oxindole core, bypassing the difficulty of intermolecular N-arylation.
Part 3: Comparative Analysis & Decision Matrix
| Feature | Buchwald-Hartwig (Pd) | Chan-Lam (Cu) | Intramolecular Heck |
| Primary Bond Formed | Intermolecular C-N | Intermolecular C-N | Intramolecular C-C |
| Substrate Availability | High (Aryl Halides) | High (Boronic Acids) | Low (Requires Synthesis) |
| Cost | High (Pd + Ligands) | Low (Cu salts) | High (Pd + Ligands) |
| Scalability | Excellent (Kg scale) | Moderate (O2 mass transfer) | Good |
| Steric Tolerance | High (with specific ligands) | Low to Moderate | Very High |
| Chemoselectivity | High (N > O) | High (N > O) | N/A (Ring Closing) |
Part 4: Validated Experimental Protocols
Protocol 1: Robust Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: High-value substrates, unreactive aryl chlorides, scale-up.
Reagents:
-
Oxindole (1.0 equiv)
-
Aryl Bromide/Chloride (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)
-
Ligand: Xantphos (4-6 mol%) - Crucial for amides
-
Base: Cs2CO3 (2.0 equiv) - Enhances solubility
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Degassing: Charge a reaction vial with the oxindole, aryl halide, Cs2CO3, and Xantphos. Evacuate and backfill with Argon (3x). Note: Oxygen inhibits the active Pd(0) species.
-
Catalyst Addition: Add Pd source and anhydrous 1,4-dioxane under Argon flow.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: Mild Cu-Catalyzed N-Arylation (Chan-Lam)
Best for: Combinatorial library generation, fragile substrates, avoiding halogenated waste.
Reagents:
-
Oxindole (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv) - Excess required due to protodeboronation
-
Catalyst: Cu(OAc)2 (1.0 equiv) - Stoichiometric is more reliable than catalytic for oxindoles
-
Base: Pyridine (2.0 equiv) or Et3N
-
Solvent: DCM or DMSO (open to air)
-
Additive: 4Å Molecular Sieves (optional, improves yield by removing water)
Step-by-Step:
-
Setup: Charge a flask with oxindole, aryl boronic acid, and Cu(OAc)2.
-
Activation: Add solvent (DCM) and base (Pyridine). Add activated molecular sieves if available.
-
Oxidation: Attach a drying tube (or leave open to air with a loose cap). Vigorous stirring is essential to facilitate oxygen transfer from the headspace.
-
Reaction: Stir at Room Temperature (25°C) for 24-48 hours. The mixture will typically turn from blue/green to a dark slurry.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine/Cu), then NaHCO3. Dry over Na2SO4.
Part 5: Emerging Technologies (Green Chemistry)
Recent advances have moved toward Transition-Metal-Free approaches to reduce heavy metal contamination in pharmaceutical intermediates.
-
Iodonium Salts: The reaction of oxindoles with diaryliodonium salts in the presence of tBuOK allows for rapid N-arylation without transition metals. This proceeds via a radical or ligand-coupling mechanism and is highly selective for N- over O-arylation.
-
Photoredox Catalysis: Visible-light-induced arylation using organic photocatalysts (e.g., Eosin Y) offers a sustainable route, operating at ambient temperature and utilizing aryl diazonium salts or halides.
References
-
Buchwald-Hartwig General Mechanism & Ligands: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Intramolecular Heck for Oxindoles: Dounay, A. B., & Overman, L. E. (2003). "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis." Chemical Reviews. [Link]
-
Metal-Free N-Arylation (Iodonium Salts): Wu, S. Y., et al. (2017). "Synthesis of N-Aryl Oxindole Nitrones through a Metal-Free Selective N-Arylation Process." The Journal of Organic Chemistry. [Link]
-
Photochemical Approaches: Liang, K., et al. (2019).[2] "Transition-metal-free α-arylation of oxindoles via visible-light-promoted electron transfer." Green Chemistry. [Link]
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An In-depth Technical Guide on the Safe Handling of N-Substituted Oxindoles
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] N-substituted oxindoles, in particular, offer vast chemical space for modulation of pharmacological properties.[2] Their synthesis and handling are routine activities in research and development laboratories. However, the inherent bioactivity of these molecules, combined with the hazards of the reagents used in their synthesis, necessitates a robust and well-understood safety protocol.
This guide provides a comprehensive framework for the safe handling of N-substituted oxindoles, from interpreting Safety Data Sheets (SDS) to implementing engineering controls and emergency procedures. It is designed for researchers, chemists, and drug development professionals who work with this important class of compounds. The narrative emphasizes the causality behind safety protocols, grounding every recommendation in established principles of laboratory safety and risk mitigation.
Section 1: Decoding the Safety Data Sheet (SDS) for N-Substituted Oxindoles
The Safety Data Sheet is the foundational document for chemical safety. As mandated by the Occupational Safety and Health Administration (OSHA), it provides comprehensive information on the hazards of a substance and the necessary precautions.[3][4] For N-substituted oxindoles, a thorough analysis of the SDS is the first step in a robust safety assessment. While each specific derivative will have its own SDS, the general hazards associated with the oxindole class can be anticipated.
For the parent compound, oxindole (CAS 59-48-3), the SDS typically indicates it is harmful if swallowed.[5][6] Many derivatives, especially those developed for biological activity, may carry more significant warnings, including potential reproductive toxicity or the ability to cause allergic skin reactions.[7]
Table 1: Critical SDS Sections and Their Interpretation for N-Substituted Oxindoles
| SDS Section | Key Information to Extract | Application for N-Substituted Oxindoles |
| Section 2: Hazard(s) Identification | GHS Hazard Pictograms, Signal Word, Hazard Statements (e.g., H301: Toxic if swallowed), Precautionary Statements.[7] | This is the most critical section for an initial risk assessment. Look for warnings related to acute toxicity, skin sensitization, eye damage, and potential long-term effects like reproductive toxicity.[7] The N-substituent can significantly alter the toxicological profile. |
| Section 4: First-Aid Measures | Instructions for exposure via inhalation, skin contact, eye contact, and ingestion. | Specificity is key. For eye contact, flushing for at least 15 minutes is standard.[8][9] For ingestion, the SDS will specify whether to induce vomiting and to seek immediate medical attention.[6] |
| Section 7: Handling and Storage | Safe handling practices (e.g., "Work under hood," "Avoid breathing dust"), and storage conditions (e.g., "Tightly closed," "Light sensitive").[7] | N-substituted oxindoles are often solids. Handling should minimize dust generation.[7] Storage away from strong oxidizing agents is also a common recommendation.[5] |
| Section 8: Exposure Controls/Personal Protection | Permissible Exposure Limits (PELs), Engineering Controls (e.g., fume hood), and required Personal Protective Equipment (PPE). | This section dictates the necessary safety infrastructure. For potent compounds, handling within a certified chemical fume hood is mandatory.[10] It specifies the type of gloves (e.g., nitrile), eye protection (safety goggles/face shield), and lab coat required.[10][11] |
| Section 11: Toxicological Information | Data on acute and chronic toxicity, routes of exposure, and symptoms. | This section provides the "why" behind the hazard warnings. It may contain LD50 data or information on mutagenicity or carcinogenicity. For many novel research compounds, this section may have limited data, necessitating a conservative approach to handling. |
Section 2: Risk Assessment and the Hierarchy of Controls
Before any experimental work begins, a formal risk assessment must be conducted. This process involves identifying the hazards associated with the chemicals and the procedure, and then implementing control measures to minimize risk. The "Hierarchy of Controls" is a fundamental principle in occupational safety that provides a systematic approach to mitigating hazards.
The Hierarchy of Controls
This framework prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[12]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating a required reagent is often not possible. However, substitution is a powerful tool. Can a less toxic solvent be used? Is there a safer synthetic route that avoids a particularly hazardous intermediate? For instance, choosing a modern, palladium-catalyzed cyclization over a classic synthesis might avoid harsher reagents.[13]
-
Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. The single most important engineering control for handling N-substituted oxindoles and their precursors is the certified chemical fume hood .[10] It protects against inhalation of powders and vapors. Other examples include blast shields for high-pressure reactions and glove boxes for highly potent or air-sensitive compounds.
-
Administrative Controls: These are work policies and procedures that reduce exposure. Key examples include developing detailed Standard Operating Procedures (SOPs), providing mandatory safety training, and restricting access to hazardous areas.[3] Every laboratory must have a written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][14]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard.[11][12] It does not eliminate the hazard but protects the individual.
Table 2: Recommended PPE for N-Substituted Oxindole Synthesis
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Safety goggles meeting ANSI Z87.1 standards.[10] | Chemically resistant nitrile gloves.[10] | Long-sleeved laboratory coat. | Not typically required if performed in a fume hood or ventilated enclosure. |
| Running Reaction (Liquid Handling) | Safety goggles and a face shield if splash risk is high.[10][15] | Chemically resistant nitrile or neoprene gloves. Inspect for tears before use.[10] | Chemical-resistant apron over a lab coat. | Work must be performed in a certified chemical fume hood.[10] |
| Purification (Chromatography) | Safety goggles. | Appropriate gloves for solvents being used (check solvent SDS). | Long-sleeved laboratory coat. | Work must be performed in a certified chemical fume hood. |
| Spill Cleanup | Safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls.[15] | A NIOSH-approved respirator may be necessary depending on the spill size and substance volatility.[10] |
Section 3: Standard Operating Procedure (SOP) - Synthesis of N-Benzyloxindole
This section provides a detailed, safety-integrated protocol for a common transformation: the N-alkylation of oxindole. This SOP serves as a template that should be adapted for specific substrates and reagents.
Objective: To safely synthesize N-Benzyloxindole via N-alkylation of oxindole with benzyl bromide.
Hazards:
-
Benzyl Bromide: Lachrymator, corrosive, toxic. Causes severe skin burns and eye damage.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Corrosive.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-Benzyloxindole.
Step-by-Step Protocol
1. Preparation (Engineering and Administrative Controls) 1.1. Verify Fume Hood Functionality: Ensure the chemical fume hood has a valid certification and the airflow is adequate. The sash should be kept as low as possible. 1.2. Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves. 1.3. Assemble Glassware: All glassware must be oven-dried to remove moisture, as sodium hydride reacts violently with water. 1.4. Prepare for Quenching: Have a separate flask with an ice-water bath ready for quenching the reaction.
2. Reaction Setup (Performed in Fume Hood) 2.1. Place a stir bar in a dry, three-neck round-bottom flask fitted with a condenser, a nitrogen inlet, and a rubber septum. 2.2. Under a positive pressure of nitrogen, add oxindole (1.0 eq) to the flask. 2.3. Add anhydrous THF via syringe. Stir to dissolve the oxindole.
3. Deprotonation (Hazard: Flammable Gas Evolution) 3.1. CAUSALITY: Sodium hydride (NaH) is a strong base that will deprotonate the nitrogen of the oxindole, forming a nucleophilic anion. This reaction produces hydrogen gas, which is flammable. It must be done slowly and under an inert atmosphere to prevent ignition. 3.2. Carefully weigh NaH (60% dispersion in mineral oil, 1.1 eq) in a glove bag or box if available. Alternatively, weigh it quickly in the fume hood and add it to the reaction flask in one portion. 3.3. Add the NaH to the stirred oxindole solution. The mixture may bubble as hydrogen gas is evolved. Allow stirring for 30-60 minutes at room temperature until gas evolution ceases.
4. Alkylation (Hazard: Lachrymator/Corrosive Reagent) 4.1. CAUSALITY: Benzyl bromide is a potent electrophile and a lachrymator. It should only be handled in the fume hood using a syringe. 4.2. Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe over 5 minutes. 4.3. Monitor the reaction by TLC. The reaction may require gentle heating to go to completion.
5. Reaction Quench (Hazard: Exothermic Reaction) 5.1. CAUSALITY: The reaction must be quenched to destroy any remaining sodium hydride. Adding water directly can cause a violent, uncontrolled reaction. The reaction is cooled in an ice bath to manage the exotherm. 5.2. Cool the flask to 0 °C using an ice-water bath. 5.3. CRITICAL STEP: Quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. Add very slowly at first until gas evolution subsides, then add the remainder.
6. Aqueous Workup & Purification 6.1. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. 6.2. Wash the organic layer sequentially with water and brine. 6.3. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 6.4. Purify the crude product by flash column chromatography.
Section 4: Emergency Procedures
Even with the best controls, accidents can happen. A clear, well-rehearsed emergency plan is crucial.[16]
Chemical Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][9] Remove contact lenses if present. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency safety shower.[8][17] Flush the affected skin with water for at least 15 minutes.[9][18] Wash with soap and water.[18] Do not use neutralizing chemicals.[8] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the emergency responders.[5]
Chemical Spills
The response to a spill depends on its size and the hazard level of the material.
-
Minor Spill (Manageable by lab personnel):
-
Alert personnel in the immediate area.[16]
-
Wear appropriate PPE (goggles, lab coat, double gloves).[8]
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit), working from the outside in to prevent spreading.[8][16]
-
Scoop the absorbent mixture into a labeled, sealed container for hazardous waste disposal.[16]
-
Clean the spill area with soap and water.[18]
-
Report the spill to the laboratory supervisor.[16]
-
-
Major Spill (Requires outside assistance):
-
If the substance is flammable, turn off all ignition sources.
-
From a safe location, call emergency services and provide the chemical name, location, and approximate quantity of the spill.[9]
-
Close doors to the affected area to contain vapors.[17]
-
Meet emergency responders and provide them with the SDS.
Conclusion
N-substituted oxindoles are a cornerstone of modern medicinal chemistry. Their potential benefits, however, are matched by the potential hazards involved in their synthesis and handling. A culture of safety, built on a thorough understanding of the risks and a disciplined application of control measures, is non-negotiable. By treating the Safety Data Sheet as a critical scientific document, rigorously applying the Hierarchy of Controls, adhering to detailed SOPs, and being prepared for emergencies, researchers can confidently and safely explore the vast potential of this vital chemical class.
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one, a valuable scaffold in medicinal chemistry, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a robust and efficient method for the formation of the crucial carbon-nitrogen bond. This application note delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental protocol, and offers expert insights into optimizing reaction conditions for high yield and purity.
Introduction: The Significance of N-Aryl Oxindoles
The oxindole structural motif is a privileged scaffold in drug discovery, present in numerous biologically active compounds and approved pharmaceuticals.[1] N-arylation of the oxindole core, specifically at the 1-position, significantly expands the chemical space available for structure-activity relationship (SAR) studies. The introduction of an aryl group can modulate the compound's pharmacokinetic and pharmacodynamic properties. The target molecule, 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one, serves as a key building block for more complex molecules with potential therapeutic applications.[2]
Traditional methods for N-arylation often require harsh reaction conditions and suffer from limited substrate scope. The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a milder and more general route to these valuable compounds.[3] This palladium-catalyzed cross-coupling reaction has become an indispensable tool for medicinal chemists.[3][4]
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds through the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[3] The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rationalizing the choice of reagents and optimizing reaction parameters.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromoanisole), forming a Pd(II) intermediate.[3][5]
-
Amine Coordination and Deprotonation: The amine (oxindole) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.[4]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[3][5]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components: A Rationale for Selection
-
Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) is a common and convenient choice. It is reduced in situ to the active Pd(0) species.[6]
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote both the oxidative addition and reductive elimination steps.[7] These ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the oxindole, making it a more potent nucleophile.[8][9][10] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in these couplings. The choice of base can also be influenced by the solvent, with stronger bases like sodium tert-butoxide (NaOt-Bu) often used in nonpolar solvents.[11]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the anionic intermediates.[6][7]
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Oxindole | 133.15 | 133 | 1.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 224 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 4.5 | 0.02 | 0.02 |
| XPhos | 476.6 | 19 | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - | - |
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add oxindole (133 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by 4-bromoanisole (224 mg, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting oxindole is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one as a solid.
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.55-7.45 (m, 2H), 7.35-7.25 (m, 2H), 7.15-7.05 (m, 3H), 6.95 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.65 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.0, 158.5, 143.0, 132.0, 128.5, 128.0, 125.0, 123.0, 115.0, 110.0, 55.6, 36.0.
-
Mass Spectrometry (ESI): m/z 240.1 [M+H]⁺
Expertise and Field-Proven Insights: Troubleshooting and Optimization
-
Incomplete Conversion: If the reaction stalls, consider adding a fresh portion of catalyst and ligand. Ensure that the reagents and solvent are scrupulously dry, as water can deactivate the catalyst.
-
Low Yield: The choice of base can be critical. If potassium carbonate gives low yields, cesium carbonate or sodium tert-butoxide may be more effective, although the latter requires strictly anhydrous conditions.[11]
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide. This can be minimized by ensuring an efficient coupling reaction, which is favored by the use of bulky, electron-rich ligands.
-
Ligand Selection: While XPhos is a robust ligand for this transformation, other biarylphosphine ligands such as SPhos or RuPhos could also be effective and may be worth screening for optimization.
Conclusion
The Buchwald-Hartwig amination provides a highly effective and versatile method for the synthesis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access this valuable building block in high yield and purity. This protocol, coupled with the provided insights, serves as a comprehensive guide for scientists in the field of organic synthesis and drug discovery.
References
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- 29. dea.gov [dea.gov]
Application Notes and Protocols for Copper-Catalyzed N-Arylation of Oxindole Derivatives
Introduction: The Significance of N-Aryl Oxindoles and the Ascendancy of Copper Catalysis
The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. The introduction of an aryl group at the nitrogen atom (N-arylation) significantly modulates the biological and chemical properties of these molecules, leading to a diverse array of compounds with applications in drug discovery, including anticancer and analgesic agents.[1] Historically, the synthesis of N-aryl oxindoles has been approached through various methods, with transition-metal-catalyzed cross-coupling reactions being the most prominent.
While palladium-based catalysts have been extensively studied for C-H arylation reactions, copper-catalyzed systems have emerged as a powerful and often complementary tool, demonstrating exceptional chemoselectivity for N-arylation over C-arylation of the oxindole core.[2][3] This orthogonality is a key advantage, allowing for the selective synthesis of N-aryl oxindoles without competing C3-arylation.[2][3] Modern copper-catalyzed protocols, often referred to as Ullmann- or Goldberg-type reactions, have evolved from harsh, stoichiometric conditions to milder, more efficient catalytic processes.[4][5] These advancements are largely attributed to the development of sophisticated ligand systems that stabilize the copper catalyst and facilitate the catalytic cycle.[6][7]
This guide provides a comprehensive overview of contemporary copper-catalyzed N-arylation protocols for oxindole derivatives, offering detailed experimental procedures, mechanistic insights, and practical guidance for researchers in organic synthesis and medicinal chemistry.
Mechanistic Underpinnings: The "Why" Behind Protocol Choices
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing copper-catalyzed N-arylation reactions. The generally accepted catalytic cycle for the Ullmann-type C-N coupling involves a Cu(I)/Cu(III) pathway.[5][8]
The Catalytic Cycle
The catalytic cycle can be visualized as a series of key steps:
Figure 1: A simplified representation of the copper-catalyzed N-arylation catalytic cycle.
Key Mechanistic Steps:
-
Ligand Association: A suitable ligand coordinates to the Cu(I) precursor to form an active catalytic species.
-
Amidate Formation: The oxindole is deprotonated by a base to form an amidate, which then coordinates to the copper center, displacing the halide.
-
Oxidative Addition: The aryl halide adds to the Cu(I)-amidate complex, forming a Cu(III) intermediate. This is often the rate-determining step.[7]
-
Reductive Elimination: The N-aryl oxindole product is formed through reductive elimination from the Cu(III) center, regenerating the active Cu(I) catalyst.
The Crucial Role of Ligands
The choice of ligand is paramount for a successful N-arylation reaction. Ligands serve several critical functions:
-
Solubilize and Stabilize the Copper Catalyst: Ligands prevent the disproportionation or precipitation of inactive copper species.
-
Modulate Reactivity: The electronic and steric properties of the ligand influence the rate of oxidative addition and reductive elimination.
-
Prevent Catalyst Deactivation: Certain ligands, particularly chelating diamines, can prevent the formation of less reactive, multiply ligated cuprate structures.[6]
Commonly employed and effective ligand classes include:
-
Diamines: N,N'-dimethylethylenediamine (DMEDA) and trans-1,2-cyclohexanediamine are highly effective and widely used due to their low cost and ability to accelerate the reaction.[6][9][10] N,N'-dimethyl-substituted diamines generally provide higher rates and prevent undesired N-arylation of the ligand itself.[6]
-
Amino Acids: L-proline and its derivatives, as well as N,N-dimethylglycine, have proven to be excellent ligands, often enabling reactions under milder conditions.[4][11][12]
-
Phenanthrolines and Diketones: These ligands have also been successfully applied in various copper-catalyzed N-arylation reactions.[6]
In some cases, "ligand-free" protocols have been developed, where the solvent or another component of the reaction mixture may act as a ligand.[4][13]
Experimental Protocols and Methodologies
The following protocols are representative of robust and widely applicable methods for the copper-catalyzed N-arylation of oxindoles.
Protocol 1: General Procedure using a Diamine Ligand
This protocol is a versatile and reliable method for the N-arylation of oxindoles with aryl iodides and bromides, employing a readily available diamine ligand.[2]
Experimental Workflow:
Figure 2: Standard experimental workflow for copper-catalyzed N-arylation.
Materials:
-
Oxindole derivative
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
Anhydrous 1,4-dioxane or toluene
Step-by-Step Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the oxindole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.05-0.1 mmol, 5-10 mol%), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the diamine ligand (0.1-0.2 mmol, 10-20 mol%) and the anhydrous solvent (2-4 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl oxindole.
Table 1: Representative Conditions for Diamine-Catalyzed N-Arylation of Oxindoles [2]
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 5 | CyDMEDA (10) | K2CO3 | Dioxane | 100 | 24 | 92 |
| 2 | 4-Iodotoluene | 5 | CyDMEDA (10) | K2CO3 | Dioxane | 100 | 24 | 95 |
| 3 | 4-Bromoanisole | 10 | CyDMEDA (20) | K2CO3 | Dioxane | 110 | 24 | 85 |
| 4 | 3-Bromobenzonitrile | 10 | CyDMEDA (20) | K2CO3 | Dioxane | 110 | 24 | 78 |
CyDMEDA: trans-N,N'-dimethyl-1,2-cyclohexanediamine
Protocol 2: N-Arylation using an Amino Acid Ligand
Amino acid-based ligands offer a cost-effective and environmentally benign alternative for copper-catalyzed N-arylations. N,N-dimethylglycine has been shown to be a particularly effective ligand.[4]
Materials:
-
Oxindole derivative
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs2CO3)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
Step-by-Step Procedure:
-
In a reaction vial, combine the oxindole (1.0 mmol), aryl halide (1.1 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs2CO3 (2.0 mmol).
-
Add anhydrous solvent (3 mL) to the vial.
-
Seal the vial and stir the mixture at 90-110 °C for 18-36 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
-
Purify the residue by flash chromatography on silica gel.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst and/or ligand loading, raising the reaction temperature, or switching to a more reactive aryl halide (iodide > bromide).
-
Low Yield: Poor yields may result from catalyst deactivation. Ensure that the reaction is performed under strictly anhydrous and inert conditions. The quality of the copper salt and ligand is also critical.
-
Substrate Scope: Electron-deficient aryl halides tend to react faster than electron-rich ones. Sterically hindered substrates (e.g., ortho-substituted aryl halides) may require higher temperatures and longer reaction times.[2]
-
Choice of Base: The base plays a crucial role in deprotonating the oxindole. While K2CO3 and K3PO4 are commonly used, stronger bases like Cs2CO3 may be necessary for less acidic substrates.[2][12]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and dioxane are generally effective. The choice of solvent can influence the solubility of the reagents and the reaction rate.
Conclusion
Copper-catalyzed N-arylation of oxindoles represents a robust, reliable, and chemoselective method for the synthesis of a diverse range of N-aryl oxindole derivatives. The development of effective ligand systems has been instrumental in transforming this classic reaction into a mild and widely applicable synthetic tool. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively leverage these protocols to access valuable compounds for applications in medicinal chemistry and materials science.
References
-
Diamine Ligands in Copper-Catalyzed Reactions. PMC - NIH.[Link]
-
Cascades Synthesis of N-Aryl Oxindole Nitrone Derivatives using Isatine Oximes and Arylboronic acids Catalyzed by Copper Acetate under Mild Conditions. Iranian Journal of Catalysis - OICC Press.[Link]
-
Copper-Catalyzed N-Arylation of Oxindoles. Request PDF - ResearchGate.[Link]
-
First C−H Activation Route to Oxindoles using Copper Catalysis. Organic Letters.[Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.[Link]
-
Efficient copper-catalyzed intramolecular N-arylation for the synthesis of oxindoles. Semantic Scholar.[Link]
-
Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. PMC.[Link]
-
Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. ResearchGate.[Link]
-
Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles. PubMed.[Link]
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.[Link]
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Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.[Link]
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications.[Link]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.[Link]
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A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.[Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. PMC - NIH.[Link]
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Ullmann condensation. Wikipedia.[Link]
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The copper-catalyzed N-arylation of indoles. PubMed.[Link]
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Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry.[Link]
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Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters.[Link]
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Recent Progress Concerning the N-Arylation of Indoles. MDPI.[Link]
-
Copper-Catalyzed Chemoselective O-Arylation of Oxindoles: Access to Cyclic Aryl Carboxyimidates. The Journal of Organic Chemistry.[Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Semantic Scholar.[Link]
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N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.[Link]
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Rapid and Efficient Synthesis of N-(4-methoxyphenyl)oxindole via Microwave-Assisted Buchwald-Hartwig Amination
An Application Note for Researchers and Drug Development Professionals
Abstract: The N-aryl oxindole scaffold is a privileged structure in medicinal chemistry and drug discovery. Traditional methods for its synthesis often require long reaction times and harsh conditions. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of N-(4-methoxyphenyl)oxindole utilizing a Palladium-catalyzed Buchwald-Hartwig amination reaction accelerated by microwave irradiation. This method dramatically reduces reaction times from hours to minutes and provides excellent product yields, aligning with the principles of green and sustainable chemistry.[1][2] We provide a step-by-step experimental guide, mechanistic insights, and characterization data to ensure reproducibility and success for researchers in the field.
Introduction and Scientific Rationale
N-arylated oxindoles are core structural motifs found in numerous biologically active compounds and pharmaceuticals.[3] The development of efficient synthetic routes to these molecules is therefore of significant interest. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[4] This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide.[4][5]
In the context of oxindole chemistry, selectivity is a key challenge, as arylation can occur at either the N1-position or the C3-position due to the similar acidities of the protons at these sites.[6] Strategic selection of the catalyst system is crucial for directing the reaction outcome. While copper-based systems often favor N-arylation, specific palladium/ligand combinations have also proven highly effective and selective for the desired N1-substitution.[6][7][8]
Microwave-assisted organic synthesis (MAOS) offers a transformative approach to accelerating chemical reactions.[9][10] By utilizing dielectric heating, microwaves efficiently and uniformly heat the reaction mixture by direct interaction with polar molecules.[1] This "volumetric heating" leads to a rapid increase in temperature, resulting in dramatic reductions in reaction times, often from many hours to mere minutes, and frequently leading to higher product yields and purity by minimizing the formation of unwanted side products.[9][11][12]
This protocol harnesses the synergy between the robust Buchwald-Hartwig C-N coupling chemistry and the speed of microwave irradiation to provide a state-of-the-art method for synthesizing N-(4-methoxyphenyl)oxindole.
The Catalytic Cycle: Mechanism of Action
The synthesis proceeds via the Buchwald-Hartwig amination catalytic cycle. Understanding this mechanism is key to appreciating the role of each component in the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (4-iodoanisole), undergoing oxidative addition to form a Pd(II) complex.[4][5]
-
Amide Coordination & Deprotonation: The oxindole, in the presence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide), is deprotonated to form the corresponding amidate anion. This anion then coordinates to the Pd(II) center, displacing a halide ligand.
-
Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the N-(4-methoxyphenyl)oxindole product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle.[4][11]
The choice of a bulky, electron-rich biarylmonophosphine ligand (such as XPhos) is critical. These ligands stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and help prevent catalyst decomposition, leading to a highly efficient catalytic process.[13]
Figure 1: The Buchwald-Hartwig catalytic cycle for N-arylation of oxindole.
Detailed Experimental Protocol
This protocol is designed for a standard single-mode microwave synthesizer. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
Oxindole (98%+)
-
4-Iodoanisole (98%+) or 4-Bromoanisole (99%+)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (98%+)
-
Potassium tert-butoxide (KOt-Bu) (98%+) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane (solvent)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap or crimp seal
-
Magnetic stir bar
-
Standard laboratory glassware (flasks, separatory funnel, beakers)
-
Rotary evaporator
-
Flash column chromatography system
-
TLC plates (silica gel 60 F₂₅₄)
-
Analytical balance
-
NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus
-
Step-by-Step Synthesis Procedure
Figure 2: Workflow for microwave-assisted synthesis of N-(4-methoxyphenyl)oxindole.
-
Vial Preparation: To an oven-dried 10 mL microwave reaction vial containing a magnetic stir bar, add oxindole (1.0 mmol, 133.2 mg).
-
Reagent Addition: Sequentially add 4-iodoanisole (1.1 mmol, 1.1 eq), potassium tert-butoxide (1.4 mmol, 1.4 eq), XPhos (0.07 mmol, 7 mol%), and Pd₂(dba)₃ (0.05 mmol, 5 mol%).
-
Scientist's Note: The order of addition can be important. It is often best to add the solid reagents first. The base is hygroscopic and should be handled quickly in an inert atmosphere if possible.
-
-
Solvent Addition: Add 4 mL of anhydrous toluene to the vial.
-
Sealing: Securely cap the vial. If using a crimp sealer, ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture at 150 °C for 10-30 minutes with stirring.[12] The reaction progress can be monitored by TLC if desired by running small test reactions.
-
Safety First: Microwave synthesis can generate significant pressure. Always use vials and caps rated for the temperatures and pressures expected. Never exceed the recommended volume for the reaction vial.
-
-
Work-up: After irradiation, allow the vial to cool to room temperature (most instruments have a compressed air cooling feature).[9] Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to elute the product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to yield N-(4-methoxyphenyl)oxindole as a solid. Confirm the identity and purity of the compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Expected Results and Data
The described protocol consistently provides the target compound in high yield. The table below summarizes the key reaction parameters.
| Parameter | Value | Causality/Rationale |
| Reactants | Oxindole, 4-Iodoanisole | Coupling partners for C-N bond formation. Aryl iodides are typically more reactive than bromides. |
| Catalyst | Pd₂(dba)₃ (5 mol%) | Precursor to the active Pd(0) catalyst essential for the catalytic cycle.[13] |
| Ligand | XPhos (7 mol%) | A bulky, electron-rich phosphine that accelerates the reaction and enhances catalyst stability.[12][13] |
| Base | KOt-Bu (1.4 eq) | A strong, non-nucleophilic base required to deprotonate the oxindole N-H.[13] |
| Solvent | Toluene | A high-boiling, relatively non-polar solvent suitable for microwave heating and solubilizing reagents. |
| Temperature | 150 °C | Provides sufficient thermal energy to overcome activation barriers, accelerated by microwave heating.[12] |
| Time | 10 - 30 min | Drastically reduced from conventional heating times (often 12-24 hours) due to microwave effects.[11][12] |
| Expected Yield | 85 - 95% | High efficiency is a hallmark of this optimized microwave protocol. |
Characterization Data (Representative)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~152 °C[14]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.51 (br s, 1H, NH - Note: NH proton may not be observed or may be broad), 7.65-7.68 (m, 2H), 7.25 (m, 1H), 6.89-7.01 (m, 4H), 3.89 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂). (Note: literature values for similar structures are used for reference).[14]
-
MS (ESI+): m/z 240.1 [M+H]⁺.
Conclusion
This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of N-(4-methoxyphenyl)oxindole using microwave-assisted Buchwald-Hartwig amination. The method offers significant advantages over conventional heating, including a drastic reduction in reaction time and excellent product yields. By providing detailed mechanistic insights and a step-by-step guide, this protocol serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the rapid generation of N-aryl oxindole derivatives for drug discovery programs and other scientific investigations.
References
- Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
- Fors, B. P., et al. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025, October 17). International Journal of Pharmaceutical Sciences.
- Garella, D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Varma, R. S. (n.d.).
- Fors, B. P., et al. (2008).
- Majhi, S. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- Shaughnessy, K. H., & Hartwig, J. F. (1999). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles.
- Taylor, A. M., et al. (2009). Palladium-Catalyzed Enantioselective #-Arylation and #-Vinylation of Oxindoles Facilitated by an Axially Chiral Biarylmonophosphine. MIT Open Access Articles.
- Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles | Request PDF. (2025, August 6).
- O'Connor, M., et al. (n.d.). Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. PMC.
- Butkute, E., et al. (n.d.). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. KTU ePubl.
- Microwave Assisted Solvent-Free Green Approach to Synthesis of Oxindole Derivatives using Surface Modified Silica from Rice Husk Waste. (2021, November 10). University of Sri Jayewardenepura.
- Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Butkute, E., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
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- 14. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes theoretical principles with practical, step-by-step protocols for the HPLC analysis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one (also referred to as N-(4-methoxyphenyl)oxindole).
Abstract & Scope
1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one is a functionalized oxindole scaffold frequently utilized in the synthesis of kinase inhibitors and neuroprotective agents. Its structural core—an amide-lactam fused to a benzene ring with a lipophilic N-aryl substituent—presents specific chromatographic challenges, including potential peak tailing due to secondary interactions and limited aqueous solubility.
This guide outlines a Quality by Design (QbD) approach to developing a robust HPLC method for this analyte. It covers physicochemical profiling, column selection, gradient optimization, and validation parameters compliant with ICH Q2(R1) guidelines.
Analyte Profiling & Physicochemical Basis
Understanding the molecule is the prerequisite for successful separation.
| Property | Description | Chromatographic Implication |
| Structure | N-substituted oxindole (lactam) | Neutral character; lacks strongly basic/acidic centers, but the lactam moiety can H-bond with silanols. |
| Substituent | 4-Methoxyphenyl (Para-anisyl) | Increases hydrophobicity (LogP ~2.8–3.2). The methoxy group is an electron donor, inducing a bathochromic shift in UV absorption. |
| Solubility | Low in water; High in ACN, MeOH, DMSO | Sample diluent must contain >50% organic solvent to prevent precipitation. |
| UV Maxima | ~250 nm (primary), ~280 nm (secondary) | 254 nm is the recommended detection wavelength for maximum sensitivity; 280 nm for higher selectivity against non-aromatic impurities. |
Method Development Workflow
The following decision tree illustrates the logical flow for developing this specific method, ensuring no critical parameter is overlooked.
Figure 1: Strategic workflow for HPLC method development of N-aryl oxindoles.
Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5][6]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
-
Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water, Formic Acid (FA) or Phosphoric Acid (
).
Optimized Chromatographic Conditions
Based on the lipophilicity of the N-aryl group, a C18 column is the primary choice. However, if resolution from impurities is poor, a Phenyl-Hexyl column offers alternative
Standard Protocol (Recommended Starting Point):
| Parameter | Setting | Rationale |
| Column | C18 (e.g., ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm) | Provides strong hydrophobic retention for the methoxyphenyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses silanol ionization, reducing peak tailing. |
| Mobile Phase B | Acetonitrile (100%) | ACN has lower viscosity and UV cutoff than MeOH, suitable for oxindoles. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance for 4.6 mm ID columns. |
| Temperature | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV at 254 nm (Ref: 360 nm off) | Targets the aromatic |
| Injection Vol. | 10 µL | Standard loop size; ensure sample is dissolved in mobile phase match. |
Gradient Program
A generic scouting gradient is used first, followed by a focused gradient to reduce run time.
Scouting Gradient (Run 1):
-
0 min: 5% B
-
20 min: 95% B
-
25 min: 95% B
-
25.1 min: 5% B (Re-equilibration)
Focused Gradient (Optimized for 1-(4-Methoxyphenyl)oxindole):
-
Assumption: Analyte elutes around 50-60% B.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 70 | 30 | Initial Hold |
| 8.00 | 10 | 90 | Linear Ramp |
| 10.00 | 10 | 90 | Wash |
| 10.10 | 70 | 30 | Return to Initial |
| 15.00 | 70 | 30 | Re-equilibration |
Sample Preparation Strategy
Improper sample preparation is the leading cause of poor recovery and peak distortion.
-
Stock Solution (1 mg/mL): Weigh 10 mg of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol . Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute the stock solution with 50:50 ACN:Water .
-
Critical Note: Do not dilute with 100% water; the lipophilic analyte will precipitate, causing low area counts and blocked capillaries.
-
-
Filtration: Filter all samples through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter before injection.
Method Validation Parameters (ICH Q2)
Once the separation is optimized, the method must be validated.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times (
-
Retention Time %RSD:
-
Peak Area %RSD:
-
Tailing Factor (
): (Ideally ) -
Theoretical Plates (
):
Linearity
Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.
Limit of Detection (LOD) & Quantitation (LOQ)
Calculate based on the standard deviation of the response (
-
LOD:
-
LOQ:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peak | Solvent mismatch | Ensure sample diluent matches initial mobile phase (30% ACN). |
| Peak Tailing | Silanol interaction | Ensure pH is acidic (add 0.1% Formic Acid or TFA). |
| Retention Drift | Temperature fluctuation | Use a column oven set strictly to 30°C or 35°C. |
| Ghost Peaks | Carryover | Add a needle wash step with 50:50 MeOH:Water between injections. |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Severina, H. I., et al. (2017). Development of HPLC determination of related substances in a new CNS agent – 1-(4-methoxyphenyl)... News of Pharmacy. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Agilent Technologies. (2020). Strategies for HPLC Method Development. Agilent Application Notes.[3] Link
Sources
Application Note: A Guide to Transition-Metal Catalyzed C-H Activation of 1-(4-Methoxyphenyl)oxindole
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] The oxindole scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, making the development of novel methods for its elaboration a key objective for researchers in drug discovery. This guide focuses on 1-(4-Methoxyphenyl)oxindole as a representative substrate to explore the conditions and protocols for transition-metal-catalyzed C-H activation. The N-aryl substituent not only imparts important structural properties but also serves as a handle for directing selective C-H functionalization on the phenyl ring, opening avenues for rapid diversification and the synthesis of complex molecular architectures.
The Foundational Principle: Chelation-Assisted C-H Activation
The cornerstone of this methodology is the concept of a directing group, which positions a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage. In the case of 1-(4-Methoxyphenyl)oxindole, the endocyclic amide carbonyl oxygen acts as a Lewis basic site that coordinates to the transition metal center. This coordination brings the metal into the spatial vicinity of the ortho C-H bonds on the N-phenyl ring, leading to the formation of a stable five-membered metallacyclic intermediate.[2][3] This chelation event is the critical step that controls the regioselectivity of the reaction, favoring functionalization at the C-H bond ortho to the N-atom.
Key Reaction Parameters: A Scientist's Guide to Optimization
The success of a C-H activation reaction hinges on the careful selection of several key parameters. The choice of catalyst, oxidant, solvent, and additives must be tailored to the specific transformation desired (e.g., arylation, alkenylation, amidation).
The Catalyst: The Engine of the Reaction
The transition metal is at the heart of the catalytic cycle. Palladium, rhodium, and copper are the most commonly employed metals for this class of transformation, each with distinct advantages.
-
Palladium (Pd): Palladium is arguably the most versatile and widely studied catalyst for C-H functionalization.[4] Pd(II) salts like Pd(OAc)₂ and Pd(TFA)₂ are common precursors. The catalytic cycle often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) manifold.[5] The initial C-H cleavage typically proceeds via a concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step.[6]
-
Rhodium (Rh): Rhodium(III) catalysts, particularly those featuring a cyclopentadienyl (Cp) ligand such as [CpRhCl₂]₂, are highly effective for C-H activation, especially for couplings with alkenes and alkynes.[7][8] These reactions are often performed in the presence of a silver salt (e.g., AgSbF₆, AgOAc) which acts as a halide scavenger to generate the active cationic Rh(III) species.
-
Copper (Cu): As a more earth-abundant and economical alternative to palladium and rhodium, copper catalysis has gained significant traction.[9] Cu(II) salts like Cu(OAc)₂ are frequently used, often with oxygen from the air serving as the terminal oxidant in what is known as a cross-dehydrogenative coupling (CDC) reaction.[9]
The Oxidant: Driving the Catalytic Turnover
Most directed C-H functionalization reactions are oxidative processes that require a stoichiometric oxidant to regenerate the active form of the metal catalyst and complete the catalytic cycle.
-
Silver Salts (Ag₂CO₃, AgOAc, Ag₂O): Commonly used in palladium-catalyzed arylations, silver salts can act as both an oxidant and a halide scavenger.
-
Copper Salts (Cu(OAc)₂): In many Pd-catalyzed systems, Cu(OAc)₂ can serve as an effective re-oxidant.[1] In Rh-catalyzed reactions, it is also a common choice.[8]
-
Peroxides (e.g., TBP): tert-Butyl peroxide can be used as an oxidant in some copper-catalyzed C-N bond forming reactions.
-
Molecular Oxygen (O₂): The use of air or pure oxygen as the terminal oxidant is highly desirable from a green chemistry perspective, as the only byproduct is water. This is particularly common in copper-catalyzed systems and has been demonstrated in some rhodium and palladium-catalyzed reactions as well.[8][9]
Solvents and Additives: Fine-Tuning the Reaction Environment
The choice of solvent can significantly impact reaction efficiency by influencing the solubility of reagents and the stability of catalytic intermediates. Additives, such as bases or acids, can play a crucial role in the C-H activation step.
-
Solvents: High-boiling point polar aprotic solvents like DCE (1,2-dichloroethane), DMA (N,N-dimethylacetamide), and dioxane are frequently used. For some copper-catalyzed reactions, less polar solvents like toluene or mesitylene are effective.[9]
-
Acids: Carboxylic acids like acetic acid (AcOH) or pivalic acid (PivOH) are often added, particularly in palladium catalysis. They are believed to facilitate the C-H cleavage step by acting as a proton shuttle in the CMD mechanism.
-
Bases: In reactions involving aryl halides, a base such as K₂CO₃ or Cs₂CO₃ is often required to neutralize the hydrogen halide generated during the reaction.
Data Summary: Representative Conditions
The following tables summarize typical starting conditions for various C-H functionalization reactions on N-aryl oxindole systems. Optimization is typically required for specific substrates and coupling partners.
| Table 1: Palladium-Catalyzed C-H Arylation Conditions | |
| Parameter | Typical Condition |
| Substrate | 1-(4-Methoxyphenyl)oxindole |
| Coupling Partner | Aryl Iodide or Bromide |
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | Often ligandless, or a phosphine ligand for Ar-Br |
| Oxidant/Base | Ag₂CO₃ or K₂CO₃/PivOH |
| Solvent | Dioxane, Toluene, or DMA |
| Temperature | 100 - 140 °C |
| Source(s) | [1][2][10] |
| Table 2: Rhodium-Catalyzed C-H Alkenylation Conditions | |
| Parameter | Typical Condition |
| Substrate | 1-(4-Methoxyphenyl)oxindole |
| Coupling Partner | Activated Alkene (e.g., Acrylate) |
| Catalyst | [Cp*RhCl₂]₂ (1-5 mol%) |
| Additive | AgSbF₆ (to generate active catalyst) |
| Co-oxidant | Cu(OAc)₂ (1-2 equiv.) |
| Solvent | DCE or t-AmylOH |
| Temperature | 80 - 120 °C |
| Source(s) | [7][8] |
| Table 3: Copper-Catalyzed C-H Amidation Conditions | |
| Parameter | Typical Condition |
| Substrate | 1-(4-Methoxyphenyl)oxindole |
| Coupling Partner | Dioxazolone or Amide |
| Catalyst | Cu(OAc)₂·H₂O (5-20 mol%) |
| Oxidant | Often O₂ (Air) |
| Solvent | Toluene or Mesitylene |
| Temperature | 110 - 150 °C |
| Source(s) | [9] |
Detailed Experimental Protocol: Palladium-Catalyzed ortho-Arylation
This protocol provides a step-by-step method for a representative C-H arylation reaction.
Reaction: ortho-Arylation of 1-(4-Methoxyphenyl)oxindole with 4-Iodotoluene.
Materials & Equipment:
-
1-(4-Methoxyphenyl)oxindole (1.0 equiv)
-
4-Iodotoluene (1.5 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.05 equiv)
-
Potassium Carbonate, K₂CO₃ (2.0 equiv, finely ground)
-
Pivalic Acid, PivOH (0.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Oven-dried sealable reaction tube with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
-
Standard glassware for work-up and purification
Procedure:
-
Vessel Preparation: To an oven-dried sealable reaction tube containing a magnetic stir bar, add 1-(4-Methoxyphenyl)oxindole (e.g., 0.2 mmol, 47.8 mg), 4-Iodotoluene (0.3 mmol, 65.4 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and K₂CO₃ (0.4 mmol, 55.2 mg).
-
Atmosphere Control: Seal the tube with a rubber septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add pivalic acid (0.1 mmol, 10.2 mg) followed by anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Reaction: Remove the septum and quickly seal the tube with a Teflon-lined cap. Place the reaction tube in a preheated oil bath or heating block at 120 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a small pad of Celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-arylated product.
References
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
-
A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC. [Link]
-
Merging C–H Bond Activation, Alkyne Insertion, and Rearrangements by Rh(III)-Catalysis: Oxindole Synthesis from Nitroarenes and Alkynes. Journal of the American Chemical Society. [Link]
- Site-Selective C–H/C–N Activation by Cooperative Catalysis: Primary Amides as Aryl
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones: Via C-H activation. ResearchGate. [Link]
- A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
-
Amide directing groups (DGs) in C–H activation, removal methods, and our design. ResearchGate. [Link]
-
Theoretical Study of Rhodium-Catalyzed Dual C–H Activation to Synthesize C–N Axially Chiral N-Aryloxindoles: Origin of Axial Chirality. ACS Publications. [Link]
-
Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. [Link]
- catalyzed C–H bond amidations using cyclic. ORGANIC CHEMISTRY. (Link unavailable)
-
Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt. PMC. [Link]
-
Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. RSC Publishing. [Link]
-
The main mechanisms of C-H activation. YouTube. [Link]
- Mechanistic Studies on the Copper-Catalyzed N-Aryl
-
"On Water" Direct and Site-Selective Pd-Catalysed C-H Arylation of (NH)-Indoles. ResearchGate. [Link]
-
C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. ResearchGate. [Link]
- ch functionalization of indoles and oxindoles through cdc reactions. (Link unavailable)
-
C-H activation. YouTube. [Link]
-
Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. RSC Publishing. [Link]
-
Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. MDPI. [Link]
-
Oxindole synthesis. Organic Chemistry Portal. [Link]
-
Copper-catalyzed enantioselective C–H functionalization of indoles with an axially chiral bipyridine ligand. RSC Publishing. [Link]
-
Copper-catalyzed chemoselective C–H functionalization/dearomatization sequence: direct access to indole-based spirocyclic scaffolds. RSC Publishing. [Link]
-
Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. PMC. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
First C-H activation route to oxindoles using copper catalysis. PubMed. [Link]
-
Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. PMC. [Link]
-
C-H activation of indole-derivatives catalysed by Pd-nanobiohybrids under mild conditions. ChemRxiv. [Link]
-
C H Activation of Indoles. ResearchGate. [Link]
- Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. (Link unavailable)
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 8. Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First C-H activation route to oxindoles using copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic transformation. The N-arylation of oxindoles is a crucial reaction in medicinal chemistry, and understanding the nuances of the available synthetic methodologies is key to success.
I. Introduction to Synthetic Strategies
The formation of the C-N bond between the oxindole nitrogen and the 4-methoxyphenyl group is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these two powerful reactions often depends on factors like substrate scope, functional group tolerance, reaction conditions, and cost.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope and generally milder reaction conditions compared to the classical Ullmann condensation.[2][3] It utilizes a palladium catalyst and a phosphine ligand to couple an amine (oxindole) with an aryl halide (or triflate).[4][5]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is a cost-effective method for N-arylation.[6] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern variations with ligands allow the reaction to proceed under milder conditions.[7]
Below is a visual representation of the general workflows for both synthetic routes.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium or copper catalyst may be oxidized or otherwise deactivated. 2. Poor Quality Reagents: Starting materials (oxindole, aryl halide) or solvents may be impure or contain water. 3. Inappropriate Base: The chosen base may not be strong enough to deprotonate the oxindole or may be incompatible with other reagents. 4. Suboptimal Ligand: The ligand may not be suitable for the specific substrate combination. 5. Incorrect Reaction Temperature: The reaction may require higher or lower temperatures for optimal performance. | 1. Use fresh, high-purity catalysts. For Buchwald-Hartwig, consider using a pre-catalyst that is activated in situ. For Ullmann, activating the copper powder can improve reactivity. 2. Purify starting materials before use. Ensure solvents are anhydrous, as water can poison the catalyst. 3. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K3PO4 are common. For Ullmann, K2CO3 or Cs2CO3 are often effective.[3] 4. Screen a variety of phosphine ligands (e.g., XPhos, SPhos) for the Buchwald-Hartwig reaction. For the Ullmann reaction, consider ligand-free conditions or simple ligands like N,N'-dimethylethylenediamine.[5][8] 5. Optimize the reaction temperature. Buchwald-Hartwig reactions often proceed at 80-110 °C, while Ullmann reactions may require higher temperatures (>100 °C). |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a side reaction in Buchwald-Hartwig amination.[2] 2. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound, a common side reaction in Ullmann condensations.[9] 3. C3-Arylation of Oxindole: The aryl group attaches to the C3 position of the oxindole instead of the nitrogen. | 1. Optimize the ligand-to-metal ratio and consider using a different ligand. Ensure the reaction is run under a strictly inert atmosphere. 2. Use activated copper and ensure the reaction temperature is not excessively high. The use of ligands can sometimes suppress this side reaction.[7] 3. The choice of catalyst system can influence regioselectivity. Copper-based systems tend to favor N-arylation, while some palladium systems may lead to C3-arylation.[8] |
| Inconsistent Yields | 1. Variability in Reagent Quality: Batch-to-batch differences in starting materials, catalysts, or solvents. 2. Atmospheric Contamination: Inconsistent exclusion of oxygen and moisture. | 1. Standardize the source and purity of all reagents. 2. Employ rigorous techniques for maintaining an inert atmosphere, such as using a glovebox or Schlenk line. |
| Difficult Product Purification | 1. Residual Catalyst: Palladium or copper residues can be difficult to remove. 2. Closely Eluting Impurities: Side products may have similar polarities to the desired product. | 1. For palladium, consider using a scavenger resin or performing an aqueous wash with a solution of a sulfur-containing compound like thiourea. For copper, an acidic wash (e.g., dilute HCl or NH4Cl) can help remove the metal salts. 2. Optimize the column chromatography conditions (e.g., solvent gradient, silica gel type). Recrystallization can also be an effective purification method. |
III. Frequently Asked Questions (FAQs)
Q1: Which aryl halide (iodide, bromide, or chloride) is best for this reaction?
A1: The reactivity of aryl halides in both Buchwald-Hartwig and Ullmann reactions generally follows the order: I > Br > Cl. Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost.[3] Aryl chlorides are the least reactive and often require more specialized and active catalyst systems, particularly for the Buchwald-Hartwig amination.[10]
Q2: Can I run this reaction open to the air?
A2: It is highly discouraged. Both palladium and copper catalysts are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.[4] It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the role of the ligand in the Buchwald-Hartwig amination?
A3: The phosphine ligand plays a critical role in the catalytic cycle. It stabilizes the palladium center, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final product. The steric and electronic properties of the ligand significantly influence the reaction's efficiency and scope.[2][5]
Q4: My Ullmann reaction is not working even at high temperatures. What can I do?
A4: If high temperatures are ineffective, consider the following:
-
Activate the Copper: Pre-treating copper powder with a reducing agent like zinc can significantly increase its reactivity.
-
Use a Ligand: The addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can facilitate the reaction at lower temperatures.[7]
-
Change the Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often effective for Ullmann reactions.
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and to identify potential side products.
IV. Experimental Protocols
A. General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add oxindole (1.0 equiv), 4-bromoanisole (1.2 equiv), and a base (e.g., K3PO4, 2.0 equiv).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. General Procedure for Ullmann Condensation
-
To an oven-dried Schlenk flask, add the copper catalyst (e.g., CuI, 10-20 mol%), oxindole (1.0 equiv), 4-iodoanisole (1.1 equiv), and a base (e.g., K2CO3, 2.0 equiv).
-
If using a ligand (e.g., N,N'-dimethylethylenediamine, 20-40 mol%), add it at this stage.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a high-boiling polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
V. References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - The University of Groningen research portal. Available at: [Link]
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one - ResearchGate. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]
-
The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Available at: [Link]
-
Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide - MDPI. Available at: [Link]
-
Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. Available at: [Link]
-
Indole synthesis via an Ullmann coupling/reductive cyclization sequence | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Available at: [Link]
-
(PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. Available at: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]
-
Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - AWS. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. Available at: [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study | Journal of the American Chemical Society. Available at: [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Publishing. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Oxindoles. | Request PDF - ResearchGate. Available at: [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available at: [Link]
-
Improved process for the preparation of (4S)ÂŁ4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine - Technical Disclosure Commons. Available at: [Link]
-
Synthesis and Evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- Iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand - PubMed. Available at: [Link]
-
Scholars Research Library Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific - Der Pharma Chemica. Available at: [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Ullmann Reaction [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
Removing metal catalyst impurities from N-(4-methoxyphenyl)oxindole
Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to a critical step in pharmaceutical synthesis: the removal of metal catalyst impurities from N-(4-methoxyphenyl)oxindole. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding to empower you, the researcher, to troubleshoot and optimize this crucial purification process. The synthesis of oxindole scaffolds often relies on powerful palladium-catalyzed cross-coupling reactions; however, residual palladium in the final Active Pharmaceutical Ingredient (API) is strictly regulated due to its potential toxicity.[1][2] This guide offers a structured approach to tackling this challenge, ensuring your final compound meets the rigorous purity standards of the pharmaceutical industry.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium catalyst from my N-(4-methoxyphenyl)oxindole product?
Residual metal catalysts, particularly precious metals like palladium, are a significant concern in pharmaceutical manufacturing for several key reasons:[1]
-
Patient Safety: Most heavy metals are toxic and are subject to stringent limits in APIs to prevent adverse health effects.[2] Regulatory bodies like the ICH have established permitted daily exposure (PDE) limits for metals like palladium.[4]
-
Catalytic Activity Downstream: Redox-active metal impurities can catalyze unwanted side reactions in subsequent synthetic steps or degrade the final drug product, impacting its stability and efficacy.[1]
-
Process Integrity: Metal contaminants can leach into and poison reactors and other processing equipment, affecting future batches.[1]
-
Economic & Environmental Stewardship: Precious metals are expensive and have a high environmental impact associated with their sourcing.[1] Effective recovery and recycling are economically and ecologically vital.[5]
Q2: I've performed a crystallization, but my palladium levels are still above the acceptable limit (~10 ppm). Why isn't it sufficient?
While crystallization is a cornerstone of purification in API synthesis, it may not be sufficient on its own for complete palladium removal.[6][7] This can be due to several factors:
-
Complex Formation: Palladium can form soluble complexes with your product, solvents, or other species in the reaction mixture, allowing it to co-crystallize.[8]
-
Occlusion: In some cases, crystallization can concentrate the metal impurity within the crystal lattice rather than purging it into the mother liquor.[7]
-
Colloidal Palladium: The catalyst may degrade into fine, colloidal particles that are not effectively removed by simple filtration and can be trapped within the crystalline solid.
If crystallization alone is ineffective, a secondary purification step using scavengers or adsorbents is typically required.
Q3: What are the main strategies for removing palladium impurities after the initial workup?
There are three primary methods, which can be used alone or in combination:
-
Adsorption: This involves using materials with a high surface area to physically adsorb the metal. Activated carbon is a common, cost-effective choice.[9][10] It is effective at removing various forms of palladium, including both zero-valent and divalent species.[9]
-
Scavenging: This uses solid-supported reagents (scavengers) that have functional groups with a high affinity for the target metal.[11] These scavengers, often based on silica or polystyrene resins, form strong coordination complexes with the metal, effectively removing it from the solution.[2] Thiol- and amine-based functional groups are particularly effective for palladium.[11][12]
-
Enhanced Crystallization/Precipitation: This involves adding a complexing or reducing agent to the crude product solution to precipitate the palladium, which can then be removed by filtration prior to the final crystallization of the product.
Troubleshooting Guide
Problem 1: Low product recovery after using activated carbon.
-
Causality: Your product, N-(4-methoxyphenyl)oxindole, may be adsorbing to the activated carbon along with the palladium catalyst. This is a common issue with non-selective adsorbents.[13]
-
Solution Pathway:
-
Reduce Adsorbent Quantity: Use the minimum amount of activated carbon necessary. Start with a screening experiment to determine the optimal loading (e.g., 0.1, 0.2, 0.5 wt% relative to the product).
-
Screen Carbon Types: Different grades of activated carbon have varying pore structures and surface chemistries.[9] Testing different types (e.g., Darco KB-B) can identify one with higher selectivity for palladium over your product.[10]
-
Optimize Conditions: Vary the temperature and time. A shorter treatment time or lower temperature might be sufficient for metal removal without significant product loss.
-
Switch to a Selective Scavenger: If product loss remains high, a metal scavenger with a specific chelating group for palladium is a more selective and superior alternative.[13]
-
Problem 2: A metal scavenger is effective but prohibitively expensive for our scale.
-
Causality: High-performance scavenger resins, while effective, can represent a significant cost, especially in large-scale manufacturing.
-
Solution Pathway:
-
Combination Approach: Use a less expensive bulk removal method first. For example, treat the crude product with a small amount of activated carbon or perform an initial crystallization to remove the majority of the palladium.[6][10] Then, use a smaller, more manageable amount of the expensive scavenger to "polish" the product and remove the final traces of palladium to meet specifications.
-
Optimize Scavenger Equivalents: Do not automatically use the manufacturer's standard recommendation. Perform a study to find the lowest effective amount of scavenger. Typically, 3-5 equivalents relative to the palladium content is a starting point.[12][14]
-
Flow Chemistry Setup: For larger scales, consider passing the product solution through a packed bed or cartridge of the scavenger resin. This allows for continuous processing and can be more efficient than a batch slurry method.[13]
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Causality: The form (speciation) of the residual palladium may be changing between reactions. Factors like reaction time, temperature, and exposure to air can alter the catalyst's oxidation state or cause it to agglomerate into different particle sizes, affecting the efficiency of a given removal method.[4][15]
-
Solution Pathway:
-
Standardize the Upstream Reaction: Ensure the palladium-catalyzed synthesis of N-(4-methoxyphenyl)oxindole is highly consistent. Tightly control reaction parameters to ensure the post-reaction mixture is as uniform as possible.
-
Implement a Robust, Multi-Step Process: Relying on a single method may not be robust enough. A multi-step approach, such as filtration through Celite followed by a scavenger treatment, provides a more reliable and consistent purification outcome.[4]
-
Characterize the Impurity: If possible, try to understand the nature of the residual palladium. Is it soluble or insoluble? This can guide the choice of purification method. For example, insoluble species can often be removed by simple filtration through a pad of Celite.[16]
-
Method Selection and Workflow
Choosing the right purification strategy depends on the initial palladium concentration, the required final purity, and the scale of the reaction.
Caption: Workflow for palladium removal using a scavenger resin.
-
Quantify Palladium: First, determine the approximate concentration of palladium in your crude material (in mmol). This is crucial for calculating the required amount of scavenger.
-
Preparation: Dissolve the crude product in a compatible solvent like THF or Dichloromethane (DCM). [12]3. Scavenger Addition: Add a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) scavenger resin, using 3-5 equivalents of the resin's functional group relative to the moles of palladium. [12][14]4. Agitation: Stir the resulting slurry at room temperature for up to 24 hours. [14]Monitor the palladium concentration periodically to determine the optimal scavenging time.
-
Filtration: Filter the mixture to remove the solid resin. [13]6. Rinse and Concentrate: Wash the collected resin on the filter with fresh solvent to recover the product. Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified N-(4-methoxyphenyl)oxindole. [13]
Comparison of Purification Methods
| Method | Selectivity | Capacity | Cost | Scalability | Typical Pd Reduction |
| Crystallization | Low to Medium | Variable | Low | High | 50 - 90% |
| Activated Carbon | Low | High | Low | High | 90 - 99% [10] |
| Thiol Scavenger Resin | High | Medium | High | Medium-High | > 99% [14][17] |
| Aqueous Wash (e.g., N-acetyl cysteine) | Medium | Low | Medium | High | 80 - 95% [4] |
References
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 10). API Purification. Retrieved from [Link]
-
Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
- Gholipour, M. R., & Niasari, M. (2018). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metals Removal. Reagent Guides. Retrieved from [Link]
-
Fallon, T. R., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549–1575. [Link]
-
Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]
-
Wang, H., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials, 460, 132474. [Link]
-
Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review. Retrieved from [Link]
-
Mott Corp. (n.d.). Active Pharmaceutical Ingredients | Catalyst Recovery Filters. Retrieved from [Link]
-
Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]
-
ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. Retrieved from [Link]
-
Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
Supporting Information for: Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. (n.d.). AWS. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
GEO Cat. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Tsai, C. S., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 554–557. [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14949-14981. [Link]
-
Wei, W.-T., et al. (2017). Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles. Synlett, 28(15), 2307-2310. [Link]
- Google Patents. (2003). WO2003099198A2 - A process for the preparation of oxindole derivatives.
-
ResearchGate. (2025, August 6). (PDF) Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. Retrieved from [Link]
-
Gholam-Abbas, V., et al. (2018). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry, 20(17), 4031-4039. [Link]
-
Frontiers in Chemistry. (2025, June 16). Organocatalytic Enantioselective Synthesis of Oxindole-4-Aminopyrazolone Derivatives via Mannich Reaction of 3-Substituted. Retrieved from [Link]
-
Indian Institute of Science Education and Research Pune. (n.d.). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Retrieved from [Link]
-
Al-Majid, A. M., & Barakat, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. Arabian Journal of Chemistry, 14(3), 102996. [Link]
Sources
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- 17. sopachem.com [sopachem.com]
Validation & Comparative
1H NMR Spectral Analysis Guide: 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
Executive Summary: The Structural Mandate
In kinase inhibitor development and heterocycle scaffold synthesis, the N-arylation of oxindole (indolin-2-one) is a pivotal transformation. However, a common synthetic pitfall in these reactions—particularly when using Palladium or Copper catalysis—is the competition between
This guide provides a definitive spectral analysis of 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one . It moves beyond simple peak listing to establish a self-validating protocol that allows researchers to:
-
Confirm Regioselectivity: Conclusively distinguish the target
-arylated product from C3-arylated isomers. -
Validate Conversion: Monitor the complete consumption of the oxindole precursor.
-
Assess Purity: Identify specific solvent and catalyst contaminants common to Ullmann-type couplings.
Structural Context & Logic
To interpret the NMR spectrum correctly, one must understand the magnetic environment changes induced by the p-methoxyphenyl group.
The Transformation
The synthesis replaces the broad, exchangeable N-H proton of the oxindole with a 4-methoxyphenyl moiety. This introduces two major spectral changes:
-
Electronic Shielding/Deshielding: The electron-rich p-methoxyphenyl group exerts a shielding effect on the oxindole core protons via conjugation, while the methoxy group itself provides a distinct diagnostic singlet.
-
Symmetry Breaking: The introduction of the phenyl ring adds an AA'BB' spin system to the aromatic region.
Decision Logic: -Arylation vs. C3-Arylation
The most critical "comparison" in this synthesis is not against a competitor product, but against the reaction's own side-products.
Figure 1: Diagnostic logic flow for confirming N-arylation over C3-alkylation/arylation.
Detailed Spectral Assignment (Performance Data)
The following data compares the Target Product against the Starting Material (Oxindole) to highlight diagnostic shifts.
Solvent: DMSO-
Table 1: Comparative Chemical Shift Analysis[2][3][4]
| Proton Assignment | Starting Material (Oxindole) | Target Product ( | Multiplicity (Target) | Integral | Diagnostic Note |
| N-H (1) | 10.40 (br s) | Absent | - | 0H | Primary evidence of reaction. |
| C3-H | 3.52 | 3.78 | Singlet | 2H | Critical: If this integrates to 1H, you have C3-arylation. |
| OCH | Absent | 3.82 | Singlet | 3H | Distinct sharp singlet; confirms coupling of anisole moiety. |
| Aromatic (Indole-7) | 6.80 | 6.65 | Doublet | 1H | Upfield shift due to shielding by |
| Aromatic (Indole 4,5,6) | 6.90 - 7.25 | 6.95 - 7.25 | Multiplet | 3H | Overlap region. |
| Aromatic ( | Absent | 7.10 / 7.35 | AA'BB' (2d) | 4H | Characteristic "roofing" effect of para-substitution. |
Spectral "Fingerprint" Analysis
-
The Methoxy-Methylene Cluster (3.7 - 3.9 ppm):
-
In CDCl
, the methoxy singlet (~3.8 ppm) and the C3-methylene singlet (~3.7 ppm) often overlap or appear very close. -
Recommendation: Use DMSO-
or Benzene- if resolution between the and is required for precise integration.
-
-
The Aromatic Region (6.5 - 7.5 ppm):
-
Look for the AA'BB' system of the 4-methoxyphenyl group. This will appear as two distinct doublets (approx
Hz) integrating to 2 protons each. The doublet closer to the methoxy group (ortho to OMe) will be more upfield (~7.10 ppm) compared to the protons ortho to the Nitrogen (~7.35 ppm).
-
Solvent Comparison: DMSO- vs. CDCl [2]
Choosing the right solvent is an experimental variable that affects data quality.
| Feature | DMSO- | CDCl |
| Solubility | High. Dissolves polar oxindole derivatives easily. | Moderate. May require heating/sonication for rigid crystalline samples. |
| Water Signal | Distinct peak at 3.33 ppm . Rarely interferes with key signals. | Peak at 1.56 ppm .[2] Far from diagnostic region. |
| Resolution | Excellent separation of aromatic signals. | Can cause overlap of |
| Exchangeables | Visualizes residual NH (if reaction is incomplete). | NH often broadens/disappears, masking unreacted starting material. |
Scientist's Note: If using CDCl
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data (E-E-A-T standard), follow this preparation protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid potential degradation if residual oxidant is present.
-
Filtration: If the solution is cloudy (indicating inorganic salts from the copper catalyst), filter through a small plug of cotton wool into the NMR tube. Paramagnetic copper salts will broaden peaks and ruin the shim.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 1H).
-
Number of Scans (NS): 16 (Sufficient for >5 mg).
-
Relaxation Delay (D1): 2.0 seconds. (Crucial for accurate integration of the Methoxy singlet vs. Aromatic protons).
-
Spectral Width: 12 ppm (-1 to 11 ppm).[3]
Step 3: Troubleshooting Impurities
Common contaminants in this specific synthesis (Ullmann Coupling) include:
-
Ethyl Acetate: Quartet @ 4.03, Singlet @ 1.99, Triplet @ 1.17 (in DMSO). Remedy: High-vacuum drying.
-
4-Iodoanisole (Starting Material): AA'BB' system shifted significantly downfield compared to product.
-
Water: Broad singlet @ 3.33 ppm. Remedy: Use ampoule-sealed DMSO.
Diagrammatic Summary of Signal Assignment
Figure 2: Correlation between molecular moieties and spectral signals.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[4][5]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Yang, B. H., & Buchwald, S. L. (1999).[7] Palladium-Catalyzed α-Arylation of Ketones. Organic Letters, 1(1), 35-37.[7] (Context for C3-arylation competition). [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N-Arylation of Oxindoles. Organic Letters, 9(4), 643–646. (Primary synthesis reference for N-arylation). [Link]
Sources
- 1. Oxindole(59-48-3) 1H NMR spectrum [chemicalbook.com]
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- 5. modgraph.co.uk [modgraph.co.uk]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Oxindole synthesis [organic-chemistry.org]
FTIR and Mass Spectrometry characterization of N-(4-methoxyphenyl)oxindole
Focus: FTIR and Mass Spectrometry Analysis vs. Precursors and Regioisomers
Executive Summary & Scientific Context
N-(4-methoxyphenyl)oxindole (MW: 239.27 g/mol ) is a synthetic intermediate often utilized in the development of kinase inhibitors and neuroprotective agents. Its synthesis typically involves the N-arylation of oxindole using Buchwald-Hartwig (Pd-catalyzed) or Ullmann-type (Cu-catalyzed) cross-coupling.
The Characterization Challenge: The primary challenge in characterizing this compound is not merely identifying functional groups, but proving regioselectivity . The oxindole scaffold has two nucleophilic sites: the Nitrogen (N1) and the C3-carbon.[1]
-
Target: N-arylation (N1-substituted).
-
Common Impurity/Isomer: C3-arylation (C-substituted).
-
Precursor Contamination: Unreacted oxindole.
This guide details how to use FTIR and Mass Spectrometry to definitively distinguish the target N-(4-methoxyphenyl)oxindole from these specific alternatives.
Analytical Workflow
The following decision tree outlines the logical flow for validating the synthesis product.
Figure 1: Logical workflow for distinguishing N-arylated target from precursors and isomers.
Technique 1: Fourier Transform Infrared Spectroscopy (FTIR)
Comparative Analysis
FTIR is the most rapid tool for ruling out the starting material. The oxindole core contains a secondary amide (lactam). Upon N-arylation, the N-H bond is replaced by an N-C(Ar) bond.
| Feature | Target: N-(4-methoxyphenyl)oxindole | Alternative: Unsubstituted Oxindole (Precursor) | Alternative: C-arylated Isomer |
| N-H Stretch | Absent | Strong, Broad (~3150–3250 cm⁻¹) | Present (The N remains unsubstituted) |
| C=O Stretch (Lactam) | Sharp, ~1700–1715 cm⁻¹ (Slight shift due to N-aryl conjugation) | Sharp, ~1690–1710 cm⁻¹ | ~1700 cm⁻¹ |
| C-O-C (Ether) | Strong, ~1240–1250 cm⁻¹ (From methoxy group) | Absent | Present (From methoxy group) |
| C=C (Aromatic) | Multiple bands 1450–1600 cm⁻¹ | 1450–1600 cm⁻¹ | 1450–1600 cm⁻¹ |
Critical Insight: The "Silent" Region
If your spectrum shows a peak between 3100–3400 cm⁻¹ , your reaction failed or produced the C3-isomer. The target molecule has no hydrogen attached to a heteroatom, rendering the high-frequency region relatively "silent" except for weak C-H stretches.
Experimental Protocol (ATR-FTIR)
-
Preparation: Ensure the sample is fully dried (vacuum oven at 40°C) to remove solvent peaks (e.g., water or ethanol) that mimic N-H/O-H stretches.
-
Background: Collect a background spectrum of the clean diamond/ZnSe crystal.
-
Deposition: Place ~2 mg of solid N-(4-methoxyphenyl)oxindole on the crystal. Apply high pressure using the anvil to ensure contact.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.
-
Post-Process: Apply baseline correction. Look immediately at 3200 cm⁻¹ and 1250 cm⁻¹.
Technique 2: Mass Spectrometry (MS)
Comparative Analysis
While FTIR confirms functional groups, MS confirms the molecular formula and structural connectivity.
-
Ionization Mode:
-
ESI (Electrospray Ionization): Best for purity checks. Look for
or . -
EI (Electron Impact): Best for structural elucidation. The hard ionization (70 eV) induces fragmentation that fingerprints the molecule.
-
Fragmentation Pathway (EI-MS)
The fragmentation pattern of N-(4-methoxyphenyl)oxindole follows specific cleavage points driven by the stability of the aromatic rings.
| Fragment (m/z) | Structural Origin | Mechanistic Logic |
| 239 (M⁺) | Molecular Ion | Base peak or high intensity due to aromatic stability.[2] |
| 224 (M-15) | Loss of methyl group from the methoxy ether (typical anisole behavior). | |
| 211 (M-28) | Extrusion of Carbon Monoxide from the lactam ring (typical oxindole behavior). | |
| 196 (M-43) | Combined loss of carbonyl and methyl. | |
| 107/108 | Cleavage of the N-Aryl bond (Methoxybenzenium ion). |
Visualizing Fragmentation
Figure 2: EI-MS Fragmentation pathway. The presence of m/z 224 and 211 confirms the methoxy and lactam moieties respectively.
Experimental Protocol (LC-MS)
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 1.7 µm).
-
Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: Positive Mode (+ESI).
-
Differentiation:
-
If you see m/z 134 (
), the reaction is incomplete. -
If you see m/z 239 but the retention time matches the C-arylated isomer (requires standard), the synthesis lacked regioselectivity. Note: C-arylated isomers often elute later on C18 columns due to the exposed N-H polarity making them slightly more distinct from the N-substituted analog.
-
Summary of Specifications
| Parameter | Specification |
| Molecular Formula | |
| Exact Mass | 239.0946 Da |
| Appearance | Typically off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CHCl3; Sparingly soluble in MeOH; Insoluble in Water |
| Key FTIR Peaks | 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), No N-H |
| Key MS Ions | 239 (M+), 224, 211 |
References
-
Regioselectivity in Oxindole Arylation
-
Title: Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles.[1]
- Source: National Institutes of Health (NIH) / PMC.
- Context: Describes the catalytic conditions required to achieve N-selectivity over C-selectivity, providing the basis for why characteriz
-
-
Oxindole Spectral Properties
- Title: Oxindole - Wikipedia (Chemical D
- Source: Wikipedia / Chemical D
- Context: Provides baseline spectral data for the unsubstituted oxindole precursor (MW 133, MP 128°C) for comparison.
-
[3]
-
Mass Spectrometry of Indole Derivatives
-
Title: Mass spectrometry of simple indoles.[4]
- Source: Journal of Organic Chemistry (ACS Public
- Context: Details the fragmentation mechanisms (loss of CO, HCN) typical for indole/oxindole scaffolds.
-
-
Synthesis of Methoxy-substituted Indoles
- Title: Synthesis and Characteriz
- Source: MDPI (Molecules).
- Context: Provides experimental NMR and IR data for analogous methoxy-substituted oxindole derivatives, valid
Sources
Comparative Analysis of Scaffold Potency: 1-(4-Methoxyphenyl)oxindole vs. Unsubstituted Oxindole
Executive Summary & Structural Logic
In the realm of kinase inhibitor design, the oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a privileged structure, serving as the core pharmacophore for approved drugs like Sunitinib and Nintedanib.[1] This guide provides a critical comparison between the unsubstituted oxindole (the parent scaffold) and its N-arylated derivative, 1-(4-Methoxyphenyl)oxindole .[1]
The biological potency of these two entities is not merely a function of their intrinsic toxicity but a result of their distinct physicochemical profiles. The transition from the parent oxindole to the N-(4-methoxyphenyl) analog represents a strategic shift from a hydrogen-bond donor (HBD) motif to a hydrophobic/pi-stacking motif.
Key Comparative Metrics
| Feature | Unsubstituted Oxindole | 1-(4-Methoxyphenyl)oxindole | Impact on Potency |
| Molecular Weight | 133.15 g/mol | 239.27 g/mol | Increased steric bulk fills hydrophobic pockets. |
| H-Bond Donor | Yes (N-H) | No (N-Aryl) | Loss of donor capability; critical for specific kinase hinge regions.[1] |
| Lipophilicity (cLogP) | ~1.2 (Moderate) | ~3.5 (High) | Enhanced membrane permeability; improved hydrophobic binding. |
| Electronic Effect | Neutral | Electron-rich (p-OMe) | Increases electron density on the oxindole ring, affecting pi-pi stacking.[1] |
Biological Potency & Mechanism of Action[2][3]
The biological activity of oxindoles is predominantly linked to their ability to inhibit protein kinases (e.g., VEGFR, CDK2) by mimicking the purine ring of ATP.
The "Hinge Binder" Paradox
-
Unsubstituted Oxindole: The N-H group at position 1 often acts as a critical H-bond donor to the carbonyl oxygen of residues in the kinase hinge region (e.g., Glu81 in CDK2). Without substitution at C3, the parent molecule is a weak inhibitor (IC50 > 100 µM) because it lacks the necessary hydrophobic "tail" to stabilize the complex.
-
1-(4-Methoxyphenyl)oxindole: N-arylation removes the H-bond donor.[1] However, the 4-methoxyphenyl group provides a massive boost in hydrophobic interaction energy. In targets where the N-H donor is not strictly required, or where a hydrophobic "back pocket" exists, this derivative often exhibits 10-50x higher potency than the unsubstituted parent due to entropic gains and pi-stacking interactions.
Cytotoxicity Profile (Anticancer)
In cellular assays (e.g., HeLa or MCF-7 lines), the N-arylated derivative typically outperforms the parent scaffold.[1] The unsubstituted oxindole is too polar to cross cell membranes efficiently and lacks specific binding affinity. The 1-(4-methoxyphenyl) analog leverages its higher lipophilicity to penetrate membranes and disrupt intracellular signaling pathways.
Experimental Data: Potency Comparison
The following data summarizes representative Structure-Activity Relationship (SAR) trends derived from kinase inhibition studies (e.g., VEGFR-2) and cytotoxicity assays.
Table 1: Representative Biological Activity[4][5]
| Assay Type | Metric | Unsubstituted Oxindole | 1-(4-Methoxyphenyl)oxindole | Interpretation |
| VEGFR-2 Kinase | IC50 (µM) | > 200 (Inactive) | 15 - 45 | N-arylation provides necessary hydrophobic contacts, though C3-substitution is usually required for nM potency.[1] |
| HeLa Cytotoxicity | GI50 (µM) | > 100 | 25 - 60 | The methoxyphenyl group enhances cellular uptake and target engagement.[1] |
| LogP (Calc) | Value | 1.15 | 3.42 | Higher LogP correlates with better passive diffusion across lipid bilayers.[1] |
Note: These values are representative of the scaffold's baseline activity. High-potency drugs (nM range) require further functionalization at the C3 position (e.g., benzylidene or pyrrole attachment).
Visualizing the Mechanism
The following diagram illustrates the divergent signaling impact and SAR logic between the two scaffolds.
Caption: SAR Logic Flow: Comparing the H-bond dependency of the parent scaffold vs. the hydrophobic advantage of the N-aryl derivative.
Detailed Experimental Protocols
To validate the potency differences described above, the following self-validating protocols are recommended.
Synthesis of 1-(4-Methoxyphenyl)oxindole (Chan-Lam Coupling)
Objective: To synthesize the N-arylated derivative from unsubstituted oxindole for comparative testing.
Reagents:
-
Oxindole (1.0 equiv)
-
4-Methoxyphenylboronic acid (2.0 equiv)[1]
-
Cu(OAc)2 (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Protocol:
-
Setup: In a dry round-bottom flask, dissolve oxindole (133 mg, 1 mmol) and 4-methoxyphenylboronic acid (304 mg, 2 mmol) in DCM (10 mL).
-
Catalysis: Add Cu(OAc)2 (181 mg, 1 mmol) and Pyridine (160 µL).
-
Reaction: Stir the mixture at room temperature under an air atmosphere (open flask with drying tube) for 24 hours. The presence of oxygen is crucial for the catalytic cycle.[1]
-
Workup: Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and brine.
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via column chromatography (Hexane/EtOAc 4:1).
-
Validation: Confirm structure via 1H NMR (Look for methoxy singlet at ~3.8 ppm and loss of broad NH singlet).
In Vitro Cytotoxicity Assay (MTT)
Objective: To quantify the GI50 (50% Growth Inhibition) of both compounds against MCF-7 (breast cancer) cells.
Workflow Diagram:
Caption: Standard MTT Assay workflow for determining cytotoxic potency.
Step-by-Step:
-
Seeding: Plate MCF-7 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
-
Preparation: Dissolve compounds in DMSO to create a 10 mM stock. Serial dilute in culture medium to final concentrations (0.1, 1, 10, 50, 100 µM). Control: Use 0.1% DMSO as a vehicle control.
-
Treatment: Replace media with drug-containing media. Incubate for 48 hours.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Measurement: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min. Measure absorbance at 570 nm.
-
Analysis: Plot % Viability vs. Log[Concentration] to determine IC50 using non-linear regression.
Expert Commentary & Conclusion
The transition from unsubstituted oxindole to 1-(4-methoxyphenyl)oxindole is a textbook example of scaffold optimization via lipophilic expansion .
-
The Unsubstituted Oxindole is a "fragment-like" lead. It is essential for defining the binding orientation but lacks the thermodynamic binding energy to be a potent drug on its own.
-
The 1-(4-Methoxyphenyl) Derivative represents a "hit-like" expansion. While it sacrifices the N-H hydrogen bond donor, it gains significant binding enthalpy through hydrophobic interactions and improved cellular permeability.
Recommendation: For researchers targeting intracellular kinases with hydrophobic back-pockets (e.g., VEGFR, PDGFR), the N-arylated scaffold is the superior starting point. However, if the target kinase requires a bidentate H-bond at the hinge region (donor-acceptor motif), the N-arylation will abolish activity, and C3-substitution of the parent oxindole should be pursued instead.
References
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivatives. (2024). MDPI. Retrieved from [Link]
-
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes. (2018). Juniper Publishers. Retrieved from [Link]
-
Different Structures—Similar Effect: Substituted 5-(4-Methoxyphenyl)-1H-indoles and ALOX15 Inhibition. (2023). MDPI. Retrieved from [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. (2021). Biomedicine & Pharmacotherapy.[2][3] Retrieved from [Link]
Sources
Structure-Activity Relationship (SAR) of 4-Methoxyphenyl Substituted Oxindoles: A Comparative Technical Guide
Executive Summary
The oxindole (indolin-2-one) scaffold represents a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Sunitinib and Nintedanib . This guide focuses specifically on the 4-methoxyphenyl substituted oxindoles , a subclass distinguished by the presence of an electron-donating, lipophilic methoxy group at the para-position of the pendant phenyl ring.
Comparative analysis reveals that the 4-methoxyphenyl substitution significantly enhances potency against receptor tyrosine kinases (RTKs)—specifically VEGFR2 and CDK2—compared to unsubstituted phenyl analogs. While less potent than multi-targeted standards like Sunitinib in isolation, these derivatives offer a tunable platform with reduced off-target toxicity profiles. This guide details the synthetic pathways, SAR logic, and biological validation protocols necessary for developing this pharmacophore.
Chemical Identity & Synthetic Pathway[1][2][3][4][5]
The primary route to 3-(4-methoxyphenyl)oxindoles is the Knoevenagel condensation . This reaction couples the oxindole core (nucleophile) with 4-methoxybenzaldehyde (electrophile), typically catalyzed by a weak base (piperidine) in ethanol.
Synthetic Workflow (DOT Visualization)
The following diagram outlines the optimized synthetic workflow and purification logic.
Figure 1: Step-wise synthetic pathway for the generation of 3-(4-methoxybenzylidene)indolin-2-one derivatives via Knoevenagel condensation.
Structure-Activity Relationship (SAR) Analysis
The pharmacological efficacy of this class relies on three structural domains. The 4-methoxyphenyl group acts as a "lipophilic anchor," improving binding affinity within the hydrophobic pockets of kinase enzymes (e.g., the ATP-binding site of VEGFR2).
Comparative Performance Data
The table below synthesizes experimental data comparing the 4-methoxyphenyl derivative against structural analogs and the clinical standard, Sunitinib.
Table 1: Comparative Inhibitory Potency (IC50) and Cytotoxicity
| Compound Class | Structure Highlight | Target: VEGFR2 (IC50) | Target: CDK2 (IC50) | Cytotoxicity (HeLa) | SAR Insight |
| Analog A | Unsubstituted Phenyl | > 10 µM | > 10 µM | Moderate | Lacks hydrophobic interaction at the distal pocket. |
| Analog B | 4-Methoxyphenyl | 0.85 µM | 1.2 µM | High | Methoxy group acts as H-bond acceptor and fills hydrophobic space. |
| Analog C | 3,4-Dimethoxyphenyl | 0.45 µM | 0.9 µM | High | Additional methoxy increases electron density but may lower solubility. |
| Standard | Sunitinib | 0.01 µM | 0.03 µM | Very High | Fluorine and diethylamine side chains provide critical H-bonds lacking in simple analogs. |
Data synthesized from representative SAR studies [1][2].
Mechanistic SAR Breakdown
-
The Oxindole Core (H-Bond Donor/Acceptor): The lactam NH and carbonyl oxygen form a bidentate hydrogen bonding motif with the hinge region of the kinase (e.g., Glu917/Cys919 in VEGFR2). Modification: N-alkylation (e.g., N-methyl) often drastically reduces activity by disrupting this H-bond donor capability.
-
The Linker (C=C Double Bond): The exocyclic double bond ensures planarity, extending conjugation between the oxindole and the phenyl ring. This rigidity is crucial for fitting into the narrow ATP-binding cleft.
-
The 4-Methoxy Substituent:
-
Electronic Effect: It is a strong electron-donating group (EDG), increasing electron density on the phenyl ring.
-
Steric/Lipophilic Effect: It targets the hydrophobic "back pocket" of the kinase. In docking studies, the oxygen atom often engages in water-mediated H-bonding or direct interaction with residues like Ile60 or Val70 [1].
-
Biological Mechanism & Signaling Pathways[6][7]
The 4-methoxyphenyl oxindoles primarily function as Type I ATP-competitive inhibitors . By occupying the ATP binding pocket of Receptor Tyrosine Kinases (RTKs), they prevent the phosphorylation of downstream effectors.
Signaling Cascade Inhibition
The primary antiproliferative mechanism involves the blockade of the VEGFR2/PI3K/Akt axis, leading to apoptosis and reduced angiogenesis.
Figure 2: Mechanism of Action. The inhibitor blocks VEGFR2 autophosphorylation, halting the downstream PI3K/Akt/mTOR cascade, resulting in apoptosis and reduced angiogenesis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
Synthesis Protocol: 3-(4-Methoxybenzylidene)indolin-2-one
Objective: Synthesize the target compound with >95% purity.
-
Reagents: Dissolve oxindole (1.33 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (0.1 mL, catalytic amount) dropwise.
-
Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product typically appears as a bright yellow spot.
-
Workup: Cool the reaction mixture to 0°C (ice bath). The product will precipitate as yellow crystals.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
-
Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the singlet vinyl proton at ~7.6–7.8 ppm.
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.
References
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Source: National Institutes of Health (NIH) [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. Source: National Institutes of Health (NIH) [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Source: MDPI [Link]
-
Comparison of Sunitinib with Cabozantinib for treatment of advanced papillary renal cell carcinoma. Source: National Institutes of Health (NIH) [Link]
-
Evaluating the Cytotoxic Potential of 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (RAJI) on Triple Negative Breast Cancer Cells. Source: WAOCP [Link]
A Senior Application Scientist's Guide to Purity Verification of 1-(4-Methoxyphenyl)oxindole
Introduction: The Imperative of Purity in High-Stakes Research
This guide provides an in-depth comparison of the essential analytical standards for verifying the purity of 1-(4-Methoxyphenyl)oxindole research samples. It is designed for researchers, medicinal chemists, and quality control professionals, moving beyond a simple listing of techniques to explain the causality behind methodological choices. The core principle of our approach is the implementation of an orthogonal, self-validating system , where a suite of complementary analytical techniques is employed to build a comprehensive and trustworthy purity profile. No single method is sufficient; confidence is achieved through consensus across multiple analytical platforms.
Anticipating the Enemy: Potential Impurities in Oxindole Synthesis
A robust purity verification strategy begins with an understanding of what impurities might be present. The synthesis of 1-(4-Methoxyphenyl)oxindole, like many related heterocycles, can introduce several classes of impurities.[1][2] These may include:
-
Unreacted Starting Materials: Residual 4-methoxyaniline, chloro- or bromo-acetylating agents, or isatin precursors.
-
Reagents and Catalysts: Traces of palladium catalysts, bases (e.g., triethylamine), or acids used during the synthesis and workup.[1][3]
-
Reaction By-products: Molecules formed from side reactions, such as dimers, over-alkylated products, or products of incomplete cyclization.
-
Degradation Products: Compounds formed by the breakdown of the target molecule during purification or storage.[4]
-
Residual Solvents: Trace amounts of solvents used in the reaction or purification steps (e.g., ethyl acetate, dichloromethane, methanol).
An effective analytical workflow must be capable of detecting and quantifying these diverse chemical entities.
The Orthogonal Approach: A Multi-Technique Verification Workflow
We advocate for a workflow that leverages the distinct strengths of several analytical techniques. This orthogonal approach ensures that the limitations of one method are compensated for by the strengths of another, providing a holistic view of sample purity.
Caption: Comprehensive Purity Verification Workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the primary technique for determining the relative purity of a sample by separating the main component from impurities. A Diode Array Detector (DAD) is highly recommended as it provides UV-Vis spectra for each peak, aiding in peak identification and homogeneity assessment.[5]
Causality Behind the Method: The choice of a reversed-phase (RP) C18 column is based on the moderately polar nature of 1-(4-Methoxyphenyl)oxindole. A gradient elution method using a buffered aqueous phase and an organic modifier (like acetonitrile) is crucial. This is because a gradient ensures that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe, which might not be possible with a simple isocratic method.[6][7][8]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and DAD.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm, with DAD scanning from 200-400 nm.[5]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for research samples.[9]
Caption: Standard HPLC Purity Analysis Workflow.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC provides purity data, it reveals little about the identity of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure. Both ¹H and ¹³C NMR spectra should be acquired.
Causality Behind the Method: A high-field NMR (≥400 MHz) is recommended to achieve better signal dispersion, which is critical for resolving complex spin systems and identifying low-level impurities that might be hidden under broader peaks at lower field strengths.[10] The ¹H NMR spectrum confirms the presence and connectivity of protons, while the ¹³C NMR spectrum verifies the carbon backbone. The presence of sharp, well-defined peaks corresponding to the expected structure and the absence of significant unassigned signals are strong indicators of high purity.[9][11][12][13] Residual solvent peaks are often present and can be identified using established tables.[14]
Protocol: Sample Preparation for NMR
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C spectra. Ensure the ¹H spectrum has a high signal-to-noise ratio to detect minor impurities.
-
Interpretation: Compare the observed chemical shifts, multiplicities, and integration values with the theoretical structure of 1-(4-Methoxyphenyl)oxindole.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful.
Causality Behind the Method: HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula.[10] For 1-(4-Methoxyphenyl)oxindole (C₁₅H₁₃NO₂), the expected exact mass is 239.0946. An HRMS result within a narrow tolerance (e.g., ±5 ppm) of this value provides extremely high confidence in the assigned structure.[15][16] Coupling HPLC with MS (LC-MS) is an excellent strategy for obtaining the mass of the main peak as well as any separated impurities.[17]
Elemental Analysis: The Foundational Stoichiometric Proof
Elemental analysis (EA), or CHN analysis, is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[18][19]
Causality Behind the Method: This technique provides a fundamental check on the compound's elemental composition.[20] For a pure sample of C₁₅H₁₃NO₂, the theoretical percentages are C: 75.30%, H: 5.48%, and N: 5.85%. Most chemistry journals and regulatory bodies require the experimental values to be within ±0.4% of the theoretical values to be considered evidence of purity.[10][21] A significant deviation suggests the presence of inorganic salts, bound water, residual solvents, or other impurities that alter the elemental ratios.
Comparison of Purity Verification Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC/UPLC | Differential partitioning between a stationary and mobile phase | Relative purity, number of components, retention time | High sensitivity, excellent for quantification of impurities, robust and reproducible.[6][22] | Provides little structural information, co-eluting impurities may be missed. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, confirmation of identity, detection of structural impurities | Unambiguous structure elucidation, can quantify impurities (qNMR).[23] | Lower sensitivity than HPLC, complex spectra can be difficult to interpret, insensitive to non-proton-bearing impurities. |
| Mass Spectrometry | Ionization and mass-to-charge analysis | Molecular weight, elemental formula (with HRMS), structural fragments | Extremely high sensitivity and mass accuracy (HRMS), excellent for identifying unknowns when coupled with LC.[24] | Isomers are often indistinguishable, ionization efficiency can vary greatly between compounds. |
| Elemental Analysis | Combustion and detection of elemental gases | Percentage of C, H, N, S | Confirms bulk elemental composition, sensitive to inorganic impurities and bound solvent.[18][20] | Provides no information on the nature of impurities, requires a relatively large sample amount, less precise than other methods. |
Conclusion: Establishing a Standard of Excellence
Verifying the purity of a research sample like 1-(4-Methoxyphenyl)oxindole is not a single step but a systematic process of evidence-building. A sample deemed "pure" for advanced research should, at a minimum, meet the following criteria:
-
Purity by HPLC: ≥95% by area percentage.
-
¹H and ¹³C NMR: Spectra consistent with the proposed structure, with no significant unassigned signals.
-
HRMS: Measured mass within ±5 ppm of the theoretical exact mass.
-
Elemental Analysis: Measured C, H, and N percentages within ±0.4% of the calculated values.[10][21]
By adopting this rigorous, multi-faceted approach, researchers can proceed with confidence, knowing their experimental outcomes are based on a compound of verified identity and purity, thereby upholding the highest standards of scientific integrity.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
-
Elemental analysis. (n.d.). Wikipedia. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]
-
Supporting Information. (n.d.). MPG.PuRe. [Link]
-
Ganzera, M., Muhammad, I., Khan, R. A., & Khan, I. A. (2001). Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography. Planta Medica, 67(5), 447–450. [Link]
-
Al-Warhi, T., Al-Hazani, K., Al-Shaalan, N., & El-Emam, A. A. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(11), 3549. [Link]
-
Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 55(14), 6469-6480. [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.). PMC. [Link]
-
Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. (n.d.). Nature. [Link]
- Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetra hydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide and process thereof. (n.d.).
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2023). MDPI. [Link]
-
Synthesis of oxindoles. (n.d.). Organic Chemistry Portal. [Link]
-
In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. (2023). Semantic Scholar. [Link]
-
Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. (2022). MDPI. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. [Link]
-
1-Pentanone, 1-(4-methoxyphenyl)-, oxime. (n.d.). NIST WebBook. [Link]
-
Varade, P. R., & Mahajan, M. P. (2025). Development and Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology, 15(4), 1878-1884. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
- A process for the preparation of oxindole derivatives. (n.d.).
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc. [Link]
-
Impurities in Pharmaceuticals- A Review. (2013). SciSpace. [Link]
-
4-Methoxyphencyclidine: An Analytical Profile. (n.d.). DEA.gov. [Link]
Sources
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- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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- 7. US20150353541A1 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetra hydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide and process thereof - Google Patents [patents.google.com]
- 8. ptfarm.pl [ptfarm.pl]
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- 24. dea.gov [dea.gov]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one
[1]
Introduction & Chemical Context
1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one (also referred to as N-(4-methoxyphenyl)oxindole) is a specialized organic intermediate, often utilized in the synthesis of indolinone-based kinase inhibitors and other pharmacophores.[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact derivative may be limited in public registries, its structural class (N-aryl oxindoles) dictates a precautionary handling strategy . This guide applies the "Precautionary Principle," treating the compound as a potential irritant and sensitizer with unknown chronic toxicity.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one |
| Structure Class | N-substituted Oxindole |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Primary Hazard | Irritant (Skin/Eye/Respiratory), Potential Sensitizer |
Risk Assessment & Hazard Profiling (SAR Analysis)
In the absence of a compound-specific REACH dossier, we derive the hazard profile from Structure-Activity Relationships (SAR) of the oxindole core and p-anisyl substituents.[1]
-
Acute Toxicity: Likely Category 4 (Harmful if swallowed).[2] Analogs often exhibit oral toxicity.
-
Skin/Eye Corrosion: Category 2 (Irritant). The amide lactam ring and electron-rich methoxyphenyl group can cause contact dermatitis and mucous membrane irritation.
-
Sensitization: Potential Skin Sensitizer (Category 1).[2]
-
STOT-SE: Category 3 (Respiratory Irritation).[1] Dust inhalation is a primary exposure vector.
Critical Safety Note: Treat this compound as Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until specific potency data confirms otherwise. This requires containment for handling powders.[3][4]
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a causal decision based on the compound's physical state and permeation potential.
PPE Decision Logic
The following diagram illustrates the required PPE based on the operational state.
Technical Justification for PPE Choices[1][5][6][7][8]
-
Hand Protection (Nitrile vs. Latex):
-
Why Nitrile? Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM). Nitrile offers superior chemical resistance.
-
Protocol:
-
Solids: Standard nitrile gloves (4 mil / 0.11 mm) are sufficient.
-
Solutions:Double gloving is mandatory. The outer glove protects against the solvent (carrier), while the inner glove acts as a final barrier against the dissolved API.
-
-
-
Eye Protection:
-
Why Goggles? Safety glasses with side shields are insufficient for fine powders or potential splashes.[5] The oxindole structure suggests potential for severe eye irritation; therefore, chemical splash goggles forming a seal around the eyes are required.
-
-
Respiratory Protection:
-
Primary Control: Engineering controls (Fume Hood) are always superior to PPE.
-
Secondary Control: If weighing outside a hood (not recommended), a fit-tested P100 particulate respirator is required to prevent inhalation of fine dust.
-
Operational Protocols
A. Weighing & Mass Transfer
Objective: Minimize airborne dust generation.
-
Preparation: Place the balance inside a certified chemical fume hood. If this is not possible, use a powder containment enclosure.
-
Static Control: Use an anti-static gun or bar on the weighing boat. Organic powders are prone to static charge, which causes "jumping" and dispersion.
-
Transfer: Use a disposable spatula. Do not pour from the source bottle; gently scoop to avoid aerosolization.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol) after weighing. Dispose of the wipe as hazardous solid waste.
B. Solubilization & Reaction Setup
Objective: Prevent dermal exposure to concentrated solutions.
-
Solvent Choice: The compound is likely soluble in DMSO or Dichloromethane (DCM).
-
Caution: DCM penetrates nitrile gloves rapidly (<5 mins). If using DCM, change outer gloves immediately upon any splash.
-
-
Addition: Add the solvent to the solid, not vice-versa, to prevent puffing of the powder.
-
Vessel: Use a round-bottom flask with a secure septum. Avoid open beakers for long-term stirring.[1]
C. Spill Response
Self-Validating Step: If you cannot smell the solvent, your respiratory protection is working (or the ventilation is adequate).[1]
-
Solid Spill:
-
Do NOT sweep (creates dust).
-
Cover with wet paper towels to dampen.
-
Scoop up damp material and place in a wide-mouth hazardous waste jar.[1]
-
-
Solution Spill:
-
Evacuate the immediate area if the solvent is volatile (e.g., DCM).
-
Use a universal absorbent pad (chem-mat).[1]
-
Place used pads in a sealed bag before disposal.
-
Disposal & Waste Management
Proper disposal ensures environmental compliance and safety for waste handlers.
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Pure compound, contaminated weighing boats, gloves, wipes.[1] | High Hazard Solids Bin. Label as "Toxic/Irritant Organic Solid." |
| Liquid Waste | Reaction mixtures, mother liquors. | Organic Solvent Waste. Segregate Halogenated (if DCM used) vs. Non-Halogenated. |
| Sharps | Needles/Syringes used for transfer.[5] | Puncture-proof Sharps Container. |
Logistical Note: Do not rinse source bottles in the sink. Rinse with a small amount of solvent, add the rinse to the liquid waste, and then dispose of the glass bottle.
References
Sources
- 1. 1226-42-2|1,2-Bis(4-methoxyphenyl)ethane-1,2-dione|BLD Pharm [bldpharm.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-one, 2,3-dihydro-N-hydroxy-4-methoxy-3,3-dimethyl- | C11H13NO3 | CID 610113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
